molecular formula C26H52ClNO4 B10853976 Nonadecanoyl-L-carnitine-d3 (chloride)

Nonadecanoyl-L-carnitine-d3 (chloride)

Cat. No.: B10853976
M. Wt: 481.2 g/mol
InChI Key: PHBZCLBAIHWNID-CVTUNGPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonadecanoyl-L-carnitine-d3 (chloride) is a useful research compound. Its molecular formula is C26H52ClNO4 and its molecular weight is 481.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonadecanoyl-L-carnitine-d3 (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonadecanoyl-L-carnitine-d3 (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H52ClNO4

Molecular Weight

481.2 g/mol

IUPAC Name

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C26H51NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4;/h24H,5-23H2,1-4H3;1H/t24-;/m1./s1/i2D3;

InChI Key

PHBZCLBAIHWNID-CVTUNGPQSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Nonadecanoyl-L-carnitine-d3 Chloride for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Nonadecanoyl-L-carnitine-d3 chloride, a critical tool for researchers, scientists, and drug development professionals engaged in metabolomics and related fields. We will delve into its chemical architecture, physicochemical properties, and its pivotal role as an internal standard in mass spectrometry-based quantification of long-chain acylcarnitines. Furthermore, this document will elucidate the underlying biological significance of its non-deuterated counterpart and provide detailed, field-proven methodologies for its application.

Introduction: The Significance of Long-Chain Acylcarnitines and the Need for Precise Quantification

Long-chain acylcarnitines are esterified derivatives of L-carnitine and long-chain fatty acids, essential for cellular energy metabolism. They are integral to the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, the primary energy source for cardiac and skeletal muscle.[1][2] Perturbations in the profiles of long-chain acylcarnitines in biological fluids can serve as crucial biomarkers for a range of metabolic disorders, including inborn errors of metabolism, cardiovascular diseases, and insulin resistance.[3][4]

The quantification of these endogenous molecules with high accuracy and precision is paramount for both basic research and clinical diagnostics. Nonadecanoyl-L-carnitine-d3 chloride, a stable isotope-labeled analog of Nonadecanoyl-L-carnitine, serves as an ideal internal standard for mass spectrometric analyses. Its near-identical chemical and physical properties to the endogenous analyte, coupled with its distinct mass-to-charge ratio, enable robust correction for variations in sample preparation and instrument response, ensuring the integrity of quantitative data.

Chemical Structure and Physicochemical Properties

Nonadecanoyl-L-carnitine-d3 chloride is a synthetic, deuterated form of a long-chain acylcarnitine. The deuterium labeling on the N-methyl groups provides a stable isotopic signature without significantly altering its chemical behavior.

Chemical Structure:

cluster_0 Nonadecanoyl-L-carnitine-d3 Chloride mol caption Chemical structure of Nonadecanoyl-L-carnitine-d3 Chloride.

Caption: Chemical structure of Nonadecanoyl-L-carnitine-d3 Chloride.

PropertyValueSource
Formal Name (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(nonadecanoyloxy)propan-1-aminium, monochloride[5]
Molecular Formula C₂₆H₄₉D₃NO₄ · Cl[5]
Formula Weight 481.2 g/mol [5]
Purity ≥99% deuterated forms (d₁-d₃)[5]
Appearance Crystalline solid
Solubility DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 10 mg/ml[5]
Storage -20°C[6]
Stability ≥ 4 years (under proper storage conditions)

Synthesis and Characterization

The synthesis of deuterated long-chain acylcarnitines like Nonadecanoyl-L-carnitine-d3 chloride is a multi-step process designed to ensure high isotopic enrichment and chemical purity.

A common synthetic route involves the esterification of L-carnitine with an activated form of the corresponding fatty acid. For isotopically labeled variants, deuterated precursors are incorporated at a specific position. In the case of Nonadecanoyl-L-carnitine-d3 chloride, the deuterium atoms are introduced into one of the N-methyl groups of the carnitine moiety.

Application as an Internal Standard in LC-MS/MS Analysis

The primary and most critical application of Nonadecanoyl-L-carnitine-d3 chloride is as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, Nonadecanoyl-L-carnitine, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is considered the gold standard in quantitative mass spectrometry. This approach effectively compensates for:

  • Variability in sample extraction and recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Matrix effects: Ion suppression or enhancement in the mass spectrometer's ion source, caused by co-eluting matrix components, will affect both the analyte and the internal standard similarly.

  • Instrumental drift: Fluctuations in the mass spectrometer's performance over time are normalized by referencing the analyte signal to that of the internal standard.

Experimental Protocol: Quantification of Nonadecanoyl-L-carnitine in Plasma

This protocol provides a detailed, step-by-step methodology for the analysis of Nonadecanoyl-L-carnitine in human plasma, employing Nonadecanoyl-L-carnitine-d3 chloride as an internal standard.

4.2.1. Materials and Reagents

  • Nonadecanoyl-L-carnitine-d3 chloride

  • Human plasma (collected in EDTA tubes)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

4.2.2. Sample Preparation

  • Preparation of Internal Standard Spiking Solution: Prepare a stock solution of Nonadecanoyl-L-carnitine-d3 chloride in methanol at a concentration of 1 mg/mL. From this stock, prepare a working spiking solution at a suitable concentration (e.g., 1 µg/mL) in methanol. The optimal concentration should be determined based on the expected endogenous levels of Nonadecanoyl-L-carnitine and the sensitivity of the mass spectrometer.

  • Plasma Sample Extraction:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

    • Add 10 µL of the internal standard spiking solution.

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain acylcarnitines.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic long-chain acylcarnitines.

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Nonadecanoyl-L-carnitine: The precursor ion will be the [M+H]⁺ ion. A characteristic product ion is typically at m/z 85, corresponding to the carnitine moiety. The specific precursor ion m/z will need to be calculated based on the exact mass of Nonadecanoyl-L-carnitine.

      • Nonadecanoyl-L-carnitine-d3 chloride: The precursor ion will be the [M+H]⁺ ion, which will be 3 Da higher than the unlabeled analyte. The product ion will also be at m/z 85.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific mass spectrometer being used to maximize the signal for the selected MRM transitions.

4.2.4. Data Analysis and Quantification

Quantification is achieved by calculating the ratio of the peak area of the analyte (Nonadecanoyl-L-carnitine) to the peak area of the internal standard (Nonadecanoyl-L-carnitine-d3 chloride). A calibration curve is constructed using known concentrations of the unlabeled analyte spiked into a surrogate matrix (e.g., charcoal-stripped plasma) containing a constant concentration of the internal standard. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.

cluster_0 LC-MS/MS Workflow for Nonadecanoyl-L-carnitine Quantification start Start: Plasma Sample prep Sample Preparation: - Add Nonadecanoyl-L-carnitine-d3 (IS) - Protein Precipitation (Methanol) - Centrifugation - Supernatant Evaporation - Reconstitution start->prep Spike with Internal Standard lc Liquid Chromatography (LC): - C18 Reversed-Phase Separation prep->lc Inject Reconstituted Sample ms Tandem Mass Spectrometry (MS/MS): - Positive ESI - Multiple Reaction Monitoring (MRM) lc->ms Eluent Introduction data Data Analysis: - Peak Integration - Calculate Analyte/IS Ratio - Quantify using Calibration Curve ms->data Acquire MRM Data end End: Quantified Concentration data->end Final Result caption Workflow for quantifying Nonadecanoyl-L-carnitine.

Caption: Workflow for quantifying Nonadecanoyl-L-carnitine.

Biological Significance of Nonadecanoyl-L-carnitine

Nonadecanoyl-L-carnitine is a long-chain acylcarnitine with an odd number of carbon atoms in its acyl chain. While even-chain fatty acids are more common, the study of odd-chain fatty acids and their carnitine esters is gaining importance in understanding certain metabolic pathways and disease states.

The presence of odd-chain fatty acids in the diet or their endogenous production can lead to the formation of Nonadecanoyl-L-carnitine. Its levels can be altered in various conditions, including:

  • Inborn Errors of Metabolism: Deficiencies in enzymes involved in the β-oxidation of long-chain fatty acids can lead to the accumulation of specific acylcarnitines, including long-chain species.[2]

  • Mitochondrial Dysfunction: Impaired mitochondrial function can disrupt the normal process of fatty acid oxidation, leading to changes in the acylcarnitine profile.[7]

  • Environmental Exposures: One study has shown that serum levels of Nonadecanoyl-L-carnitine are decreased in children and adolescents chronically exposed to industrial carcinogenic pollutants, suggesting its potential as a biomarker of exposure or effect.[5]

  • Neurological Disorders: Decreased levels of several long-chain acylcarnitines have been observed in the plasma of patients with Parkinson's disease, indicating a potential link to mitochondrial β-oxidation impairment in neurodegeneration.[8][9]

The precise role and clinical utility of Nonadecanoyl-L-carnitine as a standalone biomarker are still under investigation. However, its inclusion in comprehensive acylcarnitine profiling provides a more complete picture of fatty acid metabolism and can contribute to the discovery of novel disease biomarkers and a deeper understanding of metabolic pathophysiology.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Handle in a well-ventilated area.

  • Store at the recommended temperature of -20°C to ensure stability.

Conclusion

Nonadecanoyl-L-carnitine-d3 chloride is an indispensable tool for researchers investigating the complexities of fatty acid metabolism. Its utility as a high-purity, stable isotope-labeled internal standard enables the accurate and precise quantification of its endogenous counterpart, Nonadecanoyl-L-carnitine. This capability is crucial for advancing our understanding of the role of long-chain acylcarnitines in health and disease, and for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders. The methodologies and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important analytical standard in their scientific endeavors.

References

  • Saiki, S., Hatano, T., Fujimaki, M., et al. Decreased long-chain acylcarnitines from insufficient β-oxidation as potential early diagnostic markers for Parkinson's disease. Sci Rep 7, 7328 (2017). [Link]

  • Shibata, N., Hasegawa, Y., Yamada, K., et al. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids. Int. J. Mol. Sci. 20(3), 743 (2019). [Link]

  • Spanier, B., Fiedler, K., Gethöffer, K., et al. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. J. Lipid Res. 56(6), 1259-1270 (2015). [Link]

  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (2021). [Link]

  • Johnson, D. W. Synthesis of dicarboxylic acylcarnitines. Chem. Phys. Lipids 129(2), 161-171 (2004). [Link]

  • Jeppesen, T. D., Duno, M., Wibrand, F., et al. Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. J. Clin. Endocrinol. Metab. 104(12), 6091-6100 (2019). [Link]

  • Jeppesen, T. D., Duno, M., Wibrand, F., et al. Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. J. Clin. Endocrinol. Metab. 104(12), 6091-6100 (2019). [Link]

  • Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-acetylated derivatives. Anal. Bioanal. Chem. 405(23), 7483-7492 (2013). [Link]

  • Saiki, S., Hatano, T., Fujimaki, M., et al. Decreased long-chain acylcarnitines from insufficient β-oxidation as potential early diagnostic markers for Parkinson's disease. Sci Rep 7, 7328 (2017). [Link]

  • Herrero, L., & Serra, D. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. 857(1), 140-146 (2007). [Link]

  • Obata, M., Stewart, J. C., & Nantz, M. H. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery. J. Med. Chem. 44(25), 4327-4336 (2001). [Link]

  • Adeva-Andany, M. M., Calvo-Castro, I., Fernández-Fernández, C., Donapetry-García, C., & Pedre-Piñeiro, A. M. Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacol. Rev. 71(3), 341-407 (2019). [Link]

  • Burla, B., Arita, M., Arita, M., et al. Metabolic Pathways of Acylcarnitine Synthesis. Metabolites 12(1), 59 (2022). [Link]

  • Wadsäter, M., Wesslén, R., & Nylander, T. Synthesis of novel deuterated lipids and surfactants. Neutron News 30(3), 20-22 (2019). [Link]

  • Liu, Z., Li, Y., & Li, W. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for peroxisome proliferator-activated receptor agonist activity in mice. Rapid Commun. Mass Spectrom. 22(21), 3434-3442 (2008). [Link]

  • Andreadou, M., Schooneman, M. G., Vissers, L., et al. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. Front Cardiovasc Med 8, 706018 (2021). [Link]

  • Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. [Link]

  • Jones, L. L., McDonald, D. A., & Borum, P. R. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Nutrients 13(1), 224 (2021). [Link]

  • Adams, S. H., Hoppel, C. L., & Tolwani, R. J. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation. Am. J. Physiol. Endocrinol. Metab. 296(4), E847-E856 (2009). [Link]

  • Iorio, R., & Mele, L. The carnitine system and cancer metabolic plasticity. Cell Death Dis 7, e2429 (2016). [Link]

Sources

The Pivotal Role of Odd-Chain Acylcarnitines in Human Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological significance of odd-chain acylcarnitines in human health and disease. Moving beyond their historical use as mere internal standards, we now understand these molecules as critical indicators of metabolic flux and mitochondrial integrity. This document will dissect their metabolic origins, physiological roles, and clinical implications, offering a sophisticated resource for researchers, clinicians, and professionals in drug development.

Introduction: Beyond Even-Chains – The Emerging Significance of Odd-Chain Acylcarnitines

For decades, the focus of fatty acid metabolism research has been overwhelmingly on even-chain fatty acids, which constitute the majority of fatty acids in the human body.[1] Odd-chain fatty acids, and by extension their carnitine esters, were often considered physiologically minor players.[2] However, this perspective has dramatically shifted. Odd-chain acylcarnitines, particularly propionylcarnitine (C3) and isovalerylcarnitine (C5), are now recognized as indispensable biomarkers for a class of severe inborn errors of metabolism known as organic acidemias.[3] Furthermore, their role extends to fundamental cellular processes, including the replenishment of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, and the modulation of cardiac energy metabolism.[4][5]

This guide will provide a comprehensive overview of the metabolic pathways giving rise to odd-chain acylcarnitines, their critical functions in maintaining metabolic homeostasis, and their diagnostic utility. We will also delve into the analytical methodologies required for their accurate quantification and the therapeutic strategies informed by their measurement.

The Metabolic Journey of Odd-Chain Acylcarnitines: From Fatty Acids to the TCA Cycle

The story of odd-chain acylcarnitines begins with the metabolism of their parent molecules: odd-chain fatty acids and certain amino acids.

Sources and Beta-Oxidation of Odd-Chain Fatty Acids

Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are primarily derived from dietary sources, including dairy products and some plants. They undergo beta-oxidation in the mitochondria, a process that sequentially shortens the fatty acid chain by two-carbon units, producing acetyl-CoA.[6] The final round of beta-oxidation of an odd-chain fatty acid, however, yields one molecule of acetyl-CoA and one molecule of propionyl-CoA , a three-carbon acyl-CoA.[7][8]

In addition to odd-chain fatty acid oxidation, propionyl-CoA is also generated from the catabolism of the branched-chain amino acids valine and isoleucine, as well as methionine and threonine.[9][10]

The Anaplerotic Pathway: Propionyl-CoA's Entry into the TCA Cycle

Propionyl-CoA itself cannot directly enter the TCA cycle. Instead, it is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic pathway:[11][12]

  • Carboxylation: The biotin-dependent enzyme propionyl-CoA carboxylase (PCC) carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[9][13]

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[7]

  • Mutation: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) rearranges L-methylmalonyl-CoA to form succinyl-CoA .[13][14]

This conversion is of profound importance as it represents a key anaplerotic pathway, replenishing TCA cycle intermediates that may be depleted for biosynthesis or other metabolic demands.[10]

anaplerosis cluster_oxidation Mitochondrial Beta-Oxidation cluster_conversion Anaplerotic Pathway Odd-Chain Fatty Acids Odd-Chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-Chain Fatty Acids->Propionyl-CoA Amino Acids Valine, Isoleucine, Methionine, Threonine Amino Acids->Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) (Biotin-dependent) Propionyl-CoA->PCC D-Methylmalonyl-CoA D-Methylmalonyl-CoA PCC->D-Methylmalonyl-CoA Carboxylation MCEE Methylmalonyl-CoA Epimerase D-Methylmalonyl-CoA->MCEE L-Methylmalonyl-CoA L-Methylmalonyl-CoA MCEE->L-Methylmalonyl-CoA Epimerization MUT Methylmalonyl-CoA Mutase (MUT) (B12-dependent) L-Methylmalonyl-CoA->MUT Succinyl-CoA Succinyl-CoA MUT->Succinyl-CoA Isomerization TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Figure 1: Metabolic pathway of propionyl-CoA to succinyl-CoA.
The Role of Carnitine: Formation of Odd-Chain Acylcarnitines

Under conditions of metabolic stress or when the flux through the propionyl-CoA catabolic pathway is impaired, propionyl-CoA can be esterified to carnitine by carnitine acetyltransferase to form propionylcarnitine (C3) .[4] This reaction serves two primary purposes:

  • Buffering of Acyl-CoA Pools: It prevents the accumulation of potentially toxic levels of propionyl-CoA within the mitochondria.[4]

  • Cellular Transport: Propionylcarnitine can be transported out of the mitochondria and the cell, facilitating its excretion or utilization in other tissues.[4]

Similarly, other odd-chain acyl-CoAs can be converted to their respective acylcarnitines, such as isovaleryl-CoA to isovalerylcarnitine (C5) , which is a key metabolite in the breakdown of the amino acid leucine.

Clinical Significance: Odd-Chain Acylcarnitines as Diagnostic Biomarkers

The measurement of odd-chain acylcarnitines is a cornerstone of newborn screening programs worldwide for the detection of organic acidemias.

Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)

Deficiencies in the enzymes propionyl-CoA carboxylase (PCC) or methylmalonyl-CoA mutase (MUT) lead to the inherited metabolic disorders propionic acidemia (PA) and methylmalonic acidemia (MMA) , respectively.[15] In both conditions, the metabolic block results in the accumulation of propionyl-CoA and its derivatives.[1] This leads to a significant elevation of propionylcarnitine (C3) in blood and other tissues.[3]

In MMA, the block is further downstream, leading to the accumulation of methylmalonyl-CoA, which can be detected as an increase in methylmalonylcarnitine (C4-DC) . The clinical presentation of these disorders can be severe, with affected individuals experiencing metabolic acidosis, hyperammonemia, lethargy, and poor feeding in the neonatal period.[10] Untreated, these conditions can lead to severe neurological damage and death.[16]

The pathophysiology of PA and MMA is complex and is thought to involve the toxic effects of accumulating metabolites, leading to mitochondrial dysfunction.[2][16]

Other Organic Acidemias

Elevated levels of isovalerylcarnitine (C5) are a hallmark of isovaleric acidemia , an inborn error of leucine metabolism.[17] Similarly, elevations in other C5-related acylcarnitines, such as 3-hydroxyisovalerylcarnitine (C5OH), can indicate other metabolic disorders like 3-methylcrotonyl-CoA carboxylase deficiency.[18]

The following table summarizes the key odd-chain acylcarnitine biomarkers and their associated disorders:

AcylcarnitineAbbreviationAssociated Disorder(s)
PropionylcarnitineC3Propionic Acidemia (PA), Methylmalonic Acidemia (MMA)
MethylmalonylcarnitineC4-DCMethylmalonic Acidemia (MMA)
IsovalerylcarnitineC5Isovaleric Acidemia (IVA)
3-HydroxyisovalerylcarnitineC5OH3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC), 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMG)
Role in Cardiac Metabolism

Emerging evidence suggests a role for propionylcarnitine in cardiac energy metabolism. The heart has a high energy demand and relies heavily on fatty acid oxidation. Propionyl-L-carnitine has been shown to improve cardiac performance and energy metabolism in preclinical models, potentially by supplying intermediates to the TCA cycle.[4][19] Elevated levels of propionylcarnitine have been associated with adverse outcomes in patients with heart failure, highlighting its potential as a biomarker in cardiovascular disease.[20]

Analytical Methodology: Quantification of Odd-Chain Acylcarnitines

The accurate and sensitive quantification of odd-chain acylcarnitines is crucial for their clinical application. The gold-standard analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Sample Preparation from Dried Blood Spots (DBS)

For newborn screening, acylcarnitines are typically analyzed from dried blood spots (DBS) on filter paper. A standardized protocol is essential for reliable results.

Step-by-Step Protocol for Acylcarnitine Extraction from DBS:

  • Punching: A 3.2 mm or 1/8 inch disc is punched from the DBS into a 96-well microplate.[21]

  • Extraction: 100-200 µL of an organic solvent, typically methanol, containing a mixture of stable isotope-labeled internal standards is added to each well.[21][22]

  • Incubation: The plate is incubated at room temperature for 20-30 minutes with gentle shaking to facilitate the extraction of acylcarnitines.[21][22]

  • Derivatization: The supernatant is transferred to a new plate and evaporated to dryness. The dried extract is then derivatized, commonly by adding n-butanol-HCl, to convert the acylcarnitines to their butyl esters. This step enhances their chromatographic properties and ionization efficiency in the mass spectrometer.[23]

  • Reconstitution: After derivatization, the samples are evaporated again and reconstituted in a suitable solvent for LC-MS/MS analysis.[22]

Causality in Protocol Choices:

  • Internal Standards: The use of stable isotope-labeled internal standards is critical for accurate quantification. These standards are chemically identical to the analytes of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. They correct for variations in extraction efficiency, matrix effects, and instrument response.

  • Derivatization: Butylation of the carboxyl group of acylcarnitines is a common practice. This derivatization neutralizes the negative charge, improving chromatographic retention on reversed-phase columns and enhancing ionization in positive electrospray ionization mode.

LC-MS/MS Analysis

The butylated acylcarnitine extracts are then analyzed by LC-MS/MS.

lcms_workflow DBS Sample DBS Sample Punching Punching DBS Sample->Punching Extraction\n(Methanol + Internal Standards) Extraction (Methanol + Internal Standards) Punching->Extraction\n(Methanol + Internal Standards) Derivatization\n(Butylation) Derivatization (Butylation) Extraction\n(Methanol + Internal Standards)->Derivatization\n(Butylation) LC Separation LC Separation Derivatization\n(Butylation)->LC Separation Mass Spectrometry\n(MS/MS) Mass Spectrometry (MS/MS) LC Separation->Mass Spectrometry\n(MS/MS) Data Analysis Data Analysis Mass Spectrometry\n(MS/MS)->Data Analysis

Figure 2: General workflow for LC-MS/MS analysis of acylcarnitines from DBS.

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC): A reversed-phase C18 or C8 column is typically used for separation. A gradient elution with mobile phases consisting of water and acetonitrile or methanol, often with a modifier like formic acid, is employed to resolve the different acylcarnitine species.

  • Tandem Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in positive mode is used to ionize the derivatized acylcarnitines. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the butylated acylcarnitine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity for quantification. For acylcarnitines, a common precursor ion scan of m/z 85 is often used for initial screening, as this is a characteristic fragment of the carnitine moiety.

Self-Validating System:

A robust LC-MS/MS method for acylcarnitine analysis should be self-validating through the inclusion of:

  • Calibration Curves: A series of standards with known concentrations of each analyte are analyzed to generate a calibration curve, which is used to quantify the analytes in unknown samples.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are included in each analytical run to monitor the accuracy and precision of the assay. The results for these QC samples must fall within predefined acceptance criteria for the run to be considered valid.

  • Isomer Separation: Chromatographic separation is crucial to distinguish between isomeric acylcarnitines (e.g., butyrylcarnitine and isobutyrylcarnitine), which have the same mass but different structures and biological origins.[24]

Therapeutic Implications and Management

The identification of elevated odd-chain acylcarnitines through newborn screening allows for early intervention and management of organic acidemias, which can significantly improve patient outcomes.

Treatment Strategies for Propionic and Methylmalonic Acidemia:

  • Dietary Management: The cornerstone of treatment is a low-protein diet to restrict the intake of the precursor amino acids (valine, isoleucine, methionine, and threonine).[25] This is often supplemented with a special medical formula devoid of these amino acids.[25]

  • L-Carnitine Supplementation: L-carnitine is administered to facilitate the conversion of toxic propionyl-CoA to propionylcarnitine, which can then be excreted in the urine.[26] This helps to detoxify the body and alleviate the metabolic block.

  • Antibiotic Therapy: In some cases, antibiotics are used to reduce the production of propionate by gut bacteria.

  • Cofactor Supplementation: For certain forms of MMA that are responsive, supplementation with vitamin B12 (cobalamin) can be effective.[13] Similarly, biotin supplementation is used for biotin-responsive PCC deficiency.

  • Emergency Management: During periods of illness or metabolic stress, patients are at risk of acute metabolic decompensation. Emergency protocols involve halting protein intake, providing high-energy intravenous fluids, and in severe cases, dialysis to remove toxic metabolites.[25]

Conclusion and Future Directions

Odd-chain acylcarnitines have evolved from obscure metabolites to central players in our understanding of intermediary metabolism and mitochondrial health. Their role as biomarkers for inborn errors of metabolism is well-established and has revolutionized newborn screening, saving countless lives. The analytical tools for their quantification are robust and widely implemented.

Future research in this field is likely to focus on:

  • Expanding the Clinical Utility: Investigating the role of odd-chain acylcarnitines as biomarkers for a wider range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

  • Therapeutic Development: Exploring novel therapeutic strategies for organic acidemias, such as gene therapy and mRNA-based treatments, aimed at correcting the underlying enzymatic defects.[27]

  • Understanding the Gut Microbiome's Contribution: Further elucidating the role of the gut microbiota in the production of propionate and its impact on host metabolism and the levels of odd-chain acylcarnitines.

A deeper understanding of the biological significance of odd-chain acylcarnitines will undoubtedly continue to open new avenues for diagnosis, treatment, and the fundamental understanding of human metabolic health and disease.

References

  • Haijes, H. A., van der Ham, M., Jans, J. J. M., et al. (2019). Pathophysiology of propionic and methylmalonic acidemias. Part 1: Complications. Journal of Inherited Metabolic Disease, 42(5), 730-744.
  • Haijes, H. A., Jans, J. J. M., van der Ham, M., et al. (2019). Pathophysiology of Propionic and Methylmalonic Acidemias. Part 2: Treatment Strategies. Journal of Inherited Metabolic Disease, 42(5), 745-761.
  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules, 20(2), 2425-2444.
  • Chapman, K. A., & Summar, M. L. (2012). The Organic Acidemias.
  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444.
  • Zivak Diagnostics. (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Retrieved from [Link]

  • Marchese, M., Ruoppolo, M., & la Marca, G. (2015). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 407(23), 7017-7028.
  • Dr.Oracle. (2025). What vitamin cofactors are needed for the metabolic conversion of propionyl-CoA (Coenzyme A) to succinyl-CoA (Coenzyme A)?. Retrieved from [Link]

  • O'Shea, L., & Thöny, B. (2009). Evidence for catabolic pathway of propionate metabolism in CNS: expression pattern of methylmalonyl-CoA mutase and propionyl-CoA carboxylase alpha-subunit in developing and adult rat brain. Neurobiology of Disease, 36(2), 313-321.
  • Canada's Drug Agency. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). Retrieved from [Link]

  • Abdelkhalek, H., & El-Kafrawy, O. (2021). The metabolomics of organic acidemias: current advances and future prospects. Metabolomics, 17(10), 87.
  • George, M. P., Presser, D., Szczesniewski, A., et al. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots.
  • Wikipedia. (n.d.). Propionyl-CoA carboxylase. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Propionyl-CoA carboxylase – Knowledge and References. Retrieved from [Link]

  • Valerio, G., D'Onofrio, N., & Balestrieri, M. L. (2021). Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease. Journal of Clinical Medicine, 10(11), 2298.
  • National Center for Biotechnology Information. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. Retrieved from [Link]

  • Wongkittichote, P., Ah Mew, N., & Chapman, K. A. (2017). Propionyl-CoA Carboxylase - A Review. Molecular genetics and metabolism, 122(3), 145-152.
  • AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]

  • Our Biochemistry. (2020). Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4. Retrieved from [Link]

  • Di Lisa, F., & Menabò, R. (1990). Effect of propionyl carnitine on cardiac energy metabolism evaluated by the release of purine catabolites. Molecular and cellular biochemistry, 98(1-2), 163-168.
  • Bieber, L. L. (1988). Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism. Canadian journal of physiology and pharmacology, 66(8), 1156-1161.
  • Reports of Biochemistry and Molecular Biology. (2024). Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS. Retrieved from [Link]

  • Bieber, L. L. (1988). Propionyl-L-carnitine: Biochemical significance and possible role in cardiac metabolism. Canadian Journal of Physiology and Pharmacology, 66(8), 1156-1161.
  • Walejko, J. M., & Goetzman, E. S. (2018). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine.
  • Wang, X. (2008). Investigation of anaplerosis from propionyl-CoA precursors and fatty acid oxidation in the brain of VLCAD and control mice. Semantic Scholar.
  • YouTube. (2024). The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids. Retrieved from [Link]

  • LibreTexts Biology. (2023). 6.11: Fatty Acid Oxidation. Retrieved from [Link]

  • Elmhurst University. (n.d.). Fatty Acids -- Additional Enzymes: Propionyl CoA. Retrieved from [Link]

  • Atlas. (n.d.). Solved: What is propionyl CoA and when is it produced during fatty acid oxidation?. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

  • Manoli, I., & Venditti, C. P. (2018). Organic acid disorders. Translational Science of Rare Diseases, 3(1-2), 1-23.
  • Sauer, S. W., & Okun, J. G. (2008). Impact of short- and medium-chain organic acids, acylcarnitines, and acyl-CoAs on mitochondrial energy metabolism. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 878-887.
  • Grünert, S. C., & Sass, J. O. (2018). Organic acidurias in adults: late complications and management. Journal of inherited metabolic disease, 41(3), 435-447.
  • Chen, Y. T., & Hwu, W. L. (2025). Assessment and Application of Acylcarnitines Summations as Auxiliary Quantization Indicator for Primary Carnitine Deficiency. International Journal of Molecular Sciences, 26(12), 6451.
  • ResearchGate. (n.d.). Correlation between odd carbon fatty acids synthesis and propionyl-CoA. Retrieved from [Link]

  • Southeast Regional Newborn Screening and Genetics Collaborative. (n.d.). Acute Illness Protocol for Organic Acidemias. Retrieved from [Link]

  • Adebiyi, A., & Adebiyi, O. (2010). Carnitine homeostasis, mitochondrial function, and cardiovascular disease. Cardiovascular toxicology, 10(1), 1-10.
  • Chapman, K. A., & Summar, M. L. (2012). The Organic Acidemias.
  • Wajner, M., & Amaral, A. U. (2019). Screening for organic acidurias and aminoacidopathies in high-risk Brazilian patients: Eleven-year experience of a reference center. Journal of Inborn Errors of Metabolism and Screening, 7, e20180011.
  • Igenomix. (n.d.). Organic Acidemias/Acidurias Precision Panel - International. Retrieved from [Link]

  • Li, X., Liu, Y., & Zhang, Y. (2023). Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity.
  • Taylor & Francis Online. (n.d.). Organic acidemia – Knowledge and References. Retrieved from [Link]

  • Al-Dirbashi, O. Y., & Al-Odaib, A. (2022).
  • ResearchGate. (n.d.). Practical management of organic acidemias. Retrieved from [Link]

  • McCann, M. R., & Stringer, K. A. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51.
  • Barabas, J. K., & Apte, R. S. (2017). Acylcarnitine Abnormalities Implicate Mitochondrial Dysfunction in Patients With Neovascular Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science, 58(11), 4563-4569.
  • Shigematsu, Y., & Hata, I. (2021). Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity.
  • Rottbauer, W., & Just, S. (2021). Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. International Journal of Molecular Sciences, 22(16), 8468.
  • Baby's First Test. (n.d.). Newborn Screening ACT Sheet - [Elevated C5 Acylcarnitine]. Retrieved from [Link]

Sources

A Deep Dive into Nonadecanoyl-L-carnitine-d3: An Essential Tool for Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acylcarnitines and the Need for Precise Quantification

In the intricate landscape of cellular metabolism, the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a fundamental process for energy production. This crucial step is mediated by the carnitine shuttle system, with L-carnitine and its acylated derivatives, known as acylcarnitines, playing a central role.[1][2][3] Acylcarnitines are formed when a fatty acyl group is transferred from coenzyme A to carnitine, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1).[1][2] The resulting long-chain acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2]

The profile of acylcarnitines in biological fluids and tissues serves as a powerful diagnostic biomarker for a range of inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][4] Furthermore, alterations in acylcarnitine levels have been implicated in complex diseases such as type 2 diabetes, cardiovascular conditions, and certain cancers, making their accurate quantification a key objective in both clinical diagnostics and biomedical research.[4] Nonadecanoyl-L-carnitine, a long-chain acylcarnitine with a 19-carbon acyl chain, is one such metabolite of interest. To achieve the necessary precision and accuracy in its measurement, especially in complex biological matrices, the stable isotope dilution method using a labeled internal standard is the gold standard. This guide provides a comprehensive technical overview of Nonadecanoyl-L-carnitine-d3, the deuterated analogue designed for this purpose.

Part 1: Core Compound Dossier: Nonadecanoyl-L-carnitine-d3

This section details the fundamental chemical and physical properties of Nonadecanoyl-L-carnitine-d3, providing the foundational knowledge required for its effective use.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is paramount. While different suppliers may use slightly varied nomenclature, the core structure remains the same.

  • Formal Name : (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(nonadecanoyloxy)propan-1-aminium, monochloride[5]

  • CAS Number : 109258-71-1[6]

  • Molecular Formula : C₂₆H₄₉D₃NO₄ • Cl[5]

  • Synonyms :

    • CAR 19:0-d3[5]

    • C19:0 Carnitine-d3[5]

    • L-Carnitine nonadecanoyl ester-d3[5]

    • L-Nonadecanoylcarnitine-d3[5]

    • Nonadecanoyl-L-carnitine (N-methyl-d3) chloride

Physicochemical Properties

The physical characteristics of the standard dictate its handling, storage, and preparation for experimental use.

PropertyValueSource(s)
Molecular Weight 481.2 g/mol [5][7]
Appearance Crystalline solid[7]
Purity ≥99% deuterated forms (d1-d3)[5][7]
Storage Conditions -20°C[7]
Solubility DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 10 mg/ml[5]

Part 2: Synthesis, Purification, and Quality Control

As a senior application scientist, it is crucial to understand the provenance of a reference standard. While end-users will typically purchase the final product, knowledge of its synthesis and quality control provides confidence in its application.

Synthesis Pathway

The synthesis of isotopically labeled acylcarnitines is a specialized process. A common approach involves the acylation of deuterated L-carnitine with the corresponding fatty acid.[8]

A plausible synthetic route for Nonadecanoyl-L-carnitine-d3 is a one-pot acylation reaction.[8]

  • Activation of the Fatty Acid : Nonadecanoic acid is first converted to a more reactive species, typically the acid chloride, by reacting it with an agent like thionyl chloride.

  • Esterification : The resulting nonadecanoyl chloride is then reacted with L-carnitine-d3 hydrochloride in an appropriate solvent. The reaction is typically performed at an elevated temperature to drive the esterification.

G A Nonadecanoic Acid C Nonadecanoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C E Nonadecanoyl-L-carnitine-d3 C->E Esterification (Acylation) D L-Carnitine-d3 HCl D->E

Caption: Generalized synthesis workflow for Nonadecanoyl-L-carnitine-d3.

Purification and Characterization

Post-synthesis, the crude product must be rigorously purified to remove unreacted starting materials and side products. A multi-step purification process ensures the high purity required for a reference standard.

  • Initial Purification : Techniques like liquid-liquid partitioning and extraction are employed to separate the desired product from the reaction mixture.[8]

  • Chromatographic Purification : Column chromatography is a critical step to isolate the final compound to a high degree of purity. Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction and the success of the purification fractions.

  • Structural Confirmation : The identity and purity of the final product are confirmed using a suite of analytical techniques:

    • Mass Spectrometry (MS) : To confirm the correct molecular weight and isotopic enrichment.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the chemical structure and the position of the deuterium label.[9]

    • High-Performance Liquid Chromatography (HPLC) : To assess the final purity of the compound.

Part 3: Application in Quantitative Metabolomics

The primary application of Nonadecanoyl-L-carnitine-d3 is as an internal standard for the accurate quantification of its endogenous, unlabeled counterpart (Nonadecanoyl-L-carnitine) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard is the most reliable method for quantification in complex matrices. The core principle is based on the near-identical physicochemical properties of the labeled (internal standard) and unlabeled (analyte) compounds.

Why it works:

  • Co-elution : The analyte and the internal standard co-elute during chromatography, meaning they experience the same chromatographic conditions and potential matrix effects (e.g., ion suppression or enhancement) at the same time.

  • Similar Ionization Efficiency : They exhibit nearly identical ionization efficiency in the mass spectrometer's ion source.

  • Correction for Sample Loss : The standard is added at the very beginning of the sample preparation process. Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard.

By measuring the peak area ratio of the analyte to the known concentration of the internal standard, one can accurately calculate the analyte's concentration, as this ratio remains constant despite variations in sample recovery or matrix effects.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (Plasma, Tissue Homogenate) Contains Analyte (A) B Add known amount of Internal Standard (IS) A->B C Protein Precipitation (e.g., with Methanol) B->C D Extraction & Evaporation C->D E Reconstitute & Inject D->E F LC Separation (HILIC Column) E->F G MS/MS Detection (MRM Mode) F->G H Data Processing G->H I Quantification Ratio of Peak Areas (A / IS) vs. Calibration Curve H->I

Caption: Experimental workflow for acylcarnitine analysis using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a robust, field-proven methodology for the quantification of nonadecanoyl-L-carnitine in plasma.

1. Preparation of Standards and Solutions:

  • Stock Solutions : Prepare a 1 mg/mL stock solution of Nonadecanoyl-L-carnitine-d3 (Internal Standard, IS) in methanol. Prepare a separate 1 mg/mL stock of the unlabeled analyte standard.

  • Working Solutions : Create a series of working standard solutions by serially diluting the unlabeled stock solution. Prepare a fixed-concentration IS working solution (e.g., 250 ng/mL) by diluting the IS stock.[10]

2. Sample Preparation:

  • Thawing : Thaw plasma samples on ice.

  • Spiking : In a 96-well plate, add 50 µL of plasma sample to each well. To this, add a small volume (e.g., 20 µL) of the IS working solution.[10] For the calibration curve, use a blank plasma matrix and spike with the unlabeled working standards in place of the sample.

  • Protein Precipitation : Add 200 µL of ice-cold methanol to each well to precipitate proteins.

  • Vortex and Centrifuge : Vortex the plate for 1 minute, then centrifuge at high speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer : Carefully transfer the supernatant to a new 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid).

3. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Atlantis HILIC silica (50 x 2.0mm)HILIC columns are excellent for retaining and separating polar compounds like acylcarnitines without derivatization.[10][11]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides good peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for gradient elution.
Flow Rate 0.4 mL/minA typical flow rate for a 2.0 mm ID column.
Gradient Start at high %B (e.g., 95%), ramp down to increase aqueous content, then re-equilibrate.Allows for the elution of polar compounds.
Ionization Mode Positive Electrospray Ionization (ESI+)Acylcarnitines readily form positive ions due to the quaternary amine group.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

4. MRM Transitions: Acylcarnitines are well-known to produce a characteristic product ion at m/z 85, corresponding to the carnitine backbone fragment [CH₂=CH-C(O)OCH₂N(CH₃)₃]⁺.

  • Nonadecanoyl-L-carnitine (Analyte) :

    • Precursor Ion [M+H]⁺: m/z 470.4

    • Product Ion: m/z 85.1

  • Nonadecanoyl-L-carnitine-d3 (IS) :

    • Precursor Ion [M+H]⁺: m/z 473.4

    • Product Ion: m/z 85.1 (or a specific fragment if deuteration is elsewhere)

Note : The exact m/z values should be confirmed by direct infusion of the standards on the specific mass spectrometer being used.

References

  • McCoin, C. S., Knotts, T. A., & Adams, S. H. Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Nature Reviews Endocrinology, 11(10), 617-625 (2015). [Link]

  • Gallardo-Guzman, R., et al. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. Journal of Chromatography B, 879(15-16), 1135-1141 (2011). [Link]

  • Li, S., et al. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 20(4), 923 (2019). [Link]

  • Biocompare. Nonadecanoyl-L-carnitine-d3 (chloride) from Cayman Chemical. [Link]

  • Xu, F., et al. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Rapid Communications in Mass Spectrometry, 19(9), 1195-1202 (2005). [Link]

  • Jones, L. L., et al. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 12(1), 53 (2022). [Link]

  • Magiera, S., et al. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 58(8), 1658-1667 (2017). [Link]

  • Squire, R. S. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity. Analytical Biochemistry, 197(1), 104-107 (1991). [Link]

  • Biocompare. Nonadecanoyl-L-carnitine-d3 (chloride) Product Specifications. [Link]

  • Wang, Y., et al. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(5), 3537-3544 (2019). [Link]

  • Squire, R. S. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity. Analytical Biochemistry, 197(1), 104-107 (1991). [Link]

  • Liu, F., et al. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery. Journal of Medicinal Chemistry, 41(10), 1679-1688 (1998). [Link]

  • Li, Y., et al. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(9), 4608 (2022). [Link]

Sources

The Role of C19 Acylcarnitine in Peroxisomal Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of C19 acylcarnitine in peroxisomal fatty acid oxidation. It distinguishes between the biological C19 species (Pristanoylcarnitine) involved in branched-chain metabolism and the synthetic C19 species (Nonadecanoylcarnitine) used as a critical analytical standard for quantifying peroxisomal flux.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

In the context of peroxisomal fatty acid oxidation (pFAO), "C19 acylcarnitine" occupies a dual role depending on its molecular identity:

  • Biological Role (Pristanoylcarnitine): A metabolic intermediate and plasma marker derived from Pristanic Acid (a branched C19 fatty acid). Its accumulation signals defects in peroxisomal

    
    -oxidation (e.g., AMACR deficiency or Zellweger Spectrum Disorders).
    
  • Analytical Role (Nonadecanoylcarnitine, C19:0): A non-physiological, odd-chain acylcarnitine utilized as a "gold standard" Internal Standard (IS) in mass spectrometry. It is essential for the precise quantification of peroxisomal flux, enabling the normalization of signal intensity for long-chain and very-long-chain acylcarnitines (VLCACs).

This guide dissects both roles, providing mechanistic pathways, diagnostic implications, and validated experimental protocols for measuring pFAO flux.

Mechanistic Foundation: The Biological C19 (Pristanoylcarnitine)

Peroxisomes are specialized for the degradation of substrates that mitochondria cannot handle directly, specifically Very Long-Chain Fatty Acids (VLCFAs) and Branched-Chain Fatty Acids (BCFAs) like Pristanic Acid (2,6,10,14-tetramethylpentadecanoic acid).[1]

The Pristanic Acid Oxidation Pathway

Pristanic acid is a C19 isoprenoid fatty acid derived from phytanic acid (via


-oxidation) or dietary sources. Unlike straight-chain fatty acids, the methyl branches of pristanic acid require stereochemical modification before 

-oxidation can proceed.
  • Import: Pristanic acid is activated to Pristanoyl-CoA and transported into the peroxisome, primarily via the ABCD3 (PMP70) transporter.

  • Stereoisomerization: The methyl group at the C2 position must be in the (S)-configuration. The enzyme AMACR (

    
    -methylacyl-CoA racemase)  converts (R)-isomers to (S)-isomers.
    
  • 
    -Oxidation Cycles: 
    
    • Oxidation: Catalyzed by ACOX2 (Branched-chain Acyl-CoA Oxidase).

    • Hydration/Dehydrogenation: Catalyzed by HSD17B4 (D-Bifunctional Protein, DBP) .

    • Thiolysis: Catalyzed by SCP2 (Sterol Carrier Protein X, SCPx) .

  • Product Export: Each cycle releases Propionyl-CoA (C3) instead of Acetyl-CoA due to the methyl branching. The shortened acyl-CoAs are converted to acylcarnitines by CROT (Carnitine Octanoyltransferase) or CRAT (Carnitine Acetyltransferase) for export to mitochondria.[2]

The Role of Carnitine in Peroxisomes

Contrary to mitochondrial


-oxidation, where carnitine is required for import (CPT1), peroxisomal carnitine transferases (CROT/CRAT) function primarily in export .
  • Pristanoylcarnitine Formation: If peroxisomal

    
    -oxidation is blocked (e.g., ACOX2 or DBP deficiency), Pristanoyl-CoA accumulates. To relieve the "CoA trap," the peroxisome converts Pristanoyl-CoA to Pristanoylcarnitine , which is then exported into the cytosol and plasma.
    
  • Diagnostic Significance: Elevated plasma Pristanoylcarnitine is a specific biomarker for peroxisomal oxidation defects.

Pathway Visualization

The following diagram illustrates the peroxisomal processing of C19 Pristanic Acid and the generation of acylcarnitine esters.

Peroxisomal_C19_Pathway cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Matrix PristanicAcid Pristanic Acid (C19) ABCD3 ABCD3 Transporter PristanicAcid->ABCD3 Activation & Import PristanoylCarnitine_Export Pristanoylcarnitine (Plasma Marker) PropionylCarnitine Propionyl-Carnitine (To Mitochondria) PristanoylCoA Pristanoyl-CoA ABCD3->PristanoylCoA AMACR AMACR (Racemase) PristanoylCoA->AMACR (R) to (S) CRAT_CROT CRAT / CROT (Carnitine Transferases) PristanoylCoA->CRAT_CROT Blockage Shunt ACOX2 ACOX2 (Oxidase) AMACR->ACOX2 DBP DBP (Hydratase/Dehydrog) ACOX2->DBP SCPx SCPx (Thiolase) DBP->SCPx PropionylCoA Propionyl-CoA SCPx->PropionylCoA Cleavage ShortenedAcylCoA Shortened Acyl-CoA (4,8-dimethylnonanoyl-CoA) SCPx->ShortenedAcylCoA Chain Shortening PropionylCoA->CRAT_CROT ShortenedAcylCoA->CRAT_CROT CRAT_CROT->PropionylCarnitine Export Pristanoylcarnitine_Export Pristanoylcarnitine_Export CRAT_CROT->Pristanoylcarnitine_Export Export in Disease

Caption: Peroxisomal handling of C19 Pristanic Acid. Note the conversion to acylcarnitines for export or as pathological markers.

Analytical Application: The Synthetic C19 (Nonadecanoylcarnitine)

In drug discovery and metabolic phenotyping, Nonadecanoylcarnitine (C19:0) is the industry-standard Internal Standard (IS) for acylcarnitine profiling via Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).

Why C19:0?
  • Biological Silence: Straight-chain odd-carbon fatty acids (C19:0) are extremely rare in human plasma (trace levels from dairy/gut flora). They do not interfere with the measurement of physiological even-chain species (C16, C18) or common branched species.

  • Ionization Efficiency: C19:0 mimics the physicochemical properties (hydrophobicity, ionization) of VLCFAs (C20-C26) better than shorter standards (like C8), ensuring accurate normalization for peroxisomal biomarkers.

Protocol: Quantifying Peroxisomal Flux in Fibroblasts

This protocol uses C19:0 (IS) to quantify the oxidation of D3-C22:0 (Deuterated Behenic Acid), a specific peroxisomal substrate.

Objective: Measure peroxisomal


-oxidation capacity in patient cells or drug-treated hepatocytes.
Reagents
  • Substrate: D3-C22:0 (Docosanoic acid-16,16,16-d3).

  • Internal Standard: C19:0 Carnitine (Nonadecanoylcarnitine) - 1 µM working solution in methanol.

  • Derivatization Agent: 3M Butanolic HCl.

Step-by-Step Workflow
  • Cell Loading:

    • Seed fibroblasts (

      
       cells/well) in 96-well plates.
      
    • Incibrate with reaction medium containing 50 µM D3-C22:0 + 0.4 mM L-Carnitine for 72 hours.

    • Rationale: L-Carnitine is essential to convert the peroxisomally shortened products into acylcarnitines for detection in the media.

  • Extraction & Spiking:

    • Collect 50 µL of culture medium.

    • Add 100 µL Methanol containing C19:0 Internal Standard .

    • Note: The IS corrects for extraction efficiency and ionization suppression.

  • Derivatization (Butylation):

    • Evaporate supernatant under

      
      .
      
    • Add 60 µL 3M Butanolic HCl. Incubate at 65°C for 15 min.

    • Chemistry: Converts acylcarnitines to butyl-esters, increasing sensitivity in MS/MS (Precursor Ion Scan of m/z 85).

  • MS/MS Analysis:

    • Inject via FIA-MS/MS.

    • Target Analytes:

      • D3-C22-Carnitine (Substrate).

      • D3-C16-Carnitine (Peroxisomal Product exported to mitochondria).

      • C26:0-LysoPC (if analyzing membrane accumulation).

    • Quantification:

      
      
      
Data Interpretation Table
Analyte ProfileInterpretationPotential Defect
High C26:0 / Low C16:0 Blocked Peroxisomal Import or OxidationABCD1 (X-ALD), ACOX1
High Pristanoylcarnitine Blocked Branched-Chain OxidationAMACR, ACOX2
Low Total Acylcarnitines Carnitine Deficiency or Transport DefectCROT, CRAT

Experimental Workflow Diagram

The following DOT diagram outlines the analytical workflow for using C19 IS to validate peroxisomal function.

Flux_Assay_Workflow Cells Patient Fibroblasts (96-well) Substrate Add D3-C22:0 + L-Carnitine Cells->Substrate Incubation 72h Incubation (Peroxisomal Processing) Substrate->Incubation MediaCollect Collect Media Incubation->MediaCollect IS_Add Add C19:0 IS (Nonadecanoylcarnitine) MediaCollect->IS_Add Normalization Derivatization Butylation (3M Bu-HCl, 65°C) IS_Add->Derivatization MSMS FIA-MS/MS (Precursor m/z 85) Derivatization->MSMS Analysis Calculate Flux (C16/C22 Ratio) MSMS->Analysis

Caption: Workflow for peroxisomal flux analysis using C19:0 Internal Standard.

References

  • Wanders, R. J., et al. (2010). "Peroxisomes, lipid metabolism, and peroxisomal disorders."[3] Molecular Genetics and Metabolism. Link

  • Ferdinandusse, S., et al. (2000). "Stereochemistry of the peroxisomal branched-chain fatty acid oxidation pathway." Journal of Lipid Research.[1] Link

  • Violante, S., et al. (2013).[1] "Peroxisomes contribute to the acylcarnitine production when the carnitine shuttle is deficient."[1] Biochimica et Biophysica Acta (BBA). Link

  • Turgeon, C. T., et al. (2010). "Method for the determination of acylcarnitines and amino acids in dried blood spots."[4][5] Clinical Chemistry. Link

  • Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal. Link

Sources

Technical Guide: Nonadecanoyl-L-carnitine-d3 as a Surrogate for Pristanoylcarnitine Quantification

[1]

Executive Summary

Pristanoylcarnitine is a critical biomarker for peroxisomal disorders, including Zellweger spectrum disorders (ZSD) and

11

Nonadecanoyl-L-carnitine-d3 (C19:0-d3) serves as a high-fidelity surrogate internal standard .[1] Although structurally distinct (straight-chain vs. branched-chain), it shares the exact molecular formula (isomeric) and highly similar physicochemical properties (hydrophobicity, ionization efficiency) with pristanoylcarnitine.[1] This guide details the mechanistic rationale, validation protocols, and mass spectrometry workflows for deploying C19:0-d3 as a robust surrogate for clinical and research quantification of pristanoylcarnitine.

Part 1: The Analytical Challenge & Mechanistic Rationale

The Biomarker: Pristanoylcarnitine

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from phytanic acid.[1] In peroxisomal disorders where

pristanoylcarnitine1
The Surrogate Strategy: Isomeric Equivalence

The use of Nonadecanoyl-L-carnitine-d3 relies on the principle of isobaric/isomeric surrogacy .[1]

  • Target Analyte: Pristanoylcarnitine (C19 branched-chain acylcarnitine).[1]

  • Surrogate IS: Nonadecanoyl-L-carnitine-d3 (C19 straight-chain acylcarnitine, deuterated).[1]

Both molecules share the same acyl-chain carbon count (C19) and molecular weight (prior to deuteration).[1] The linear C19:0-d3 mimics the retention behavior and ionization suppression/enhancement profiles of the branched analyte in electrospray ionization (ESI) sources, correcting for matrix effects more effectively than the commonly used C16:0 or C20:0 standards.

Structural Comparison & Mass Shift

The following diagram illustrates the structural relationship and the mass-shift strategy that enables differentiation.

Gcluster_0Target Analyte (Endogenous)cluster_1Surrogate Internal Standard (Exogenous)PristanoylPristanoylcarnitine(Branched C19)Precursor: m/z 428.4ComparisonPhysicochemical Similarity(Isomers)Identical Ionization EfficiencyPristanoyl->ComparisonNonadecanoylNonadecanoyl-L-carnitine-d3(Straight C19-d3)Precursor: m/z 431.4Nonadecanoyl->ComparisonMS_DetectionMass Spectrometry(Resolved by +3 Da)Comparison->MS_DetectionQuantification Logic

Figure 1: Mechanistic rationale for using C19:0-d3 as a surrogate. The d3-label provides a +3 Da mass shift, allowing MS resolution despite the isomeric backbones.[1]

Part 2: Experimental Workflow (LC-MS/MS)

This protocol utilizes a butylated derivatization method. While underivatized methods exist, butylation enhances sensitivity for acylcarnitines (positive ion mode) and is the gold standard in newborn screening and metabolic profiling.

Reagents & Materials[1][2]
  • Internal Standard: Nonadecanoyl-L-carnitine-d3 (typically available as the chloride salt).[1][2][3]

  • Extraction Solvent: Methanol (HPLC grade) containing 3 N HCl in n-butanol (for derivatization).

  • Mobile Phase: Acetonitrile:Water (80:[1]20) with 0.05% Formic Acid.[1]

Sample Preparation Protocol
  • Extraction:

    • Punch a 3.2 mm diameter disc from the Dried Blood Spot (DBS) or pipette 10 µL of plasma into a 96-well plate.[1]

    • Add 100 µL of Internal Standard Working Solution (Methanol containing Nonadecanoyl-L-carnitine-d3 at ~0.05 µmol/L).

    • Shake for 20 minutes at room temperature.

  • Drying & Derivatization:

    • Evaporate the solvent under a gentle stream of nitrogen (40°C).

    • Add 60 µL of 3 N HCl in n-butanol .

    • Incubate at 65°C for 15 minutes . (This converts acylcarnitines to their butyl esters, shifting mass by +56 Da).

    • Note: Ensure the plate is sealed tightly to prevent evaporation of the reagent.

  • Reconstitution:

    • Evaporate the butanol/HCl mixture under nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile:Water 80:20).

    • Shake for 10 minutes to ensure complete dissolution.

LC-MS/MS Configuration

Instrument: Triple Quadrupole MS (e.g., Waters Xevo, Sciex QTRAP).[1] Mode: Flow Injection Analysis (FIA) or UPLC (HILIC or C18). Note: FIA is faster, but UPLC is recommended if separation from phytanoylcarnitine isomers is required.

MRM Transitions (Butylated Derivatives)

The butylation adds a butyl group (+56 Da) to the carboxyl moiety.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
Pristanoylcarnitine (Butyl) 484.5 m/z85.1 m/z3528
Nonadecanoyl-L-carnitine-d3 (Butyl) 487.5 m/z85.1 m/z3528
  • Q3 Explanation: The 85.1 m/z fragment corresponds to the characteristic backbone of the carnitine moiety, common to all acylcarnitines.

  • Dwell Time: 0.05 s per channel.

Part 3: Data Interpretation & Validation[1]

Calculation Logic

Quantification is performed using the response factor ratio. Since C19:0-d3 is an isomeric surrogate, we assume a Response Factor (RF) of 1.0 relative to Pristanoylcarnitine.[1]

1
  • 
     : Integrated peak area of m/z 484.5 > 85.1
    
  • 
     : Integrated peak area of m/z 487.5 > 85.1
    
  • 
     : Concentration of Nonadecanoyl-L-carnitine-d3 in the extraction solvent.[1]
    
Addressing Interferences (The Isobaric Risk)

While C19:0-d3 corrects for matrix effects, researchers must be aware of Phytanoylcarnitine .[1]

  • Pristanoylcarnitine: C19 backbone.[1]

  • Phytanoylcarnitine: C20 backbone (Methylated).[1]

  • Arachidoylcarnitine: C20 backbone (Straight).[1]

In low-resolution MS, C19 and C20 are separated by 14 Da (CH2), which is easily resolved.[1] However, isobaric interference can occur between Pristanoylcarnitine and Nonadecanoylcarnitine (endogenous).

  • Validation Step: Analyze a "blank" plasma sample from a healthy control. Endogenous straight-chain C19 (Nonadecanoylcarnitine) levels are typically negligible (< 0.02 µM) in humans, validating the use of the d3-analog as a clean IS.[1]

Workflow Diagram

Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisDBSDBS Punch / PlasmaIS_AddAdd IS: Nonadecanoyl-L-carnitine-d3(C19:0-d3)DBS->IS_AddDerivDerivatization (Butylation)3N HCl in n-Butanol, 65°CIS_Add->DerivReconReconstitution(ACN:H2O)Deriv->ReconInjectInjection (FIA or UPLC)Recon->InjectMRMMRM AcquisitionTarget: 484.5 > 85.1IS: 487.5 > 85.1Inject->MRM

Figure 2: Step-by-step analytical workflow for quantification using C19:0-d3.

References

  • Verifies the commercial availability and synonymy with "Pristanoylcarnitine-d3" for surrog
  • Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry.[4] Retrieved from [Link]

    • Establishes the foundational butyl-ester derivatiz
  • Moser, A. B., et al. (1999). Plasma and red blood cell fatty acids in peroxisomal disorders. Molecular Genetics and Metabolism. Retrieved from [Link]

    • Provides clinical context for pristanic acid accumul
  • Vaz, F. M., et al. (2002). Analysis of carnitine biosynthesis metabolites in urine by HPLC-electrospray tandem mass spectrometry.[1] Clinical Chemistry.[4] Retrieved from [Link]

    • Reference for mass spectrometry fragmentation patterns of acylcarnitines (85 m/z product ion).

Methodological & Application

Application Note: Quantitative Analysis of Nonadecanoyl-L-carnitine-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantification of Nonadecanoyl-L-carnitine-d3 (C19-d3-carnitine) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Acylcarnitines are pivotal intermediates in the metabolism of fatty acids and amino acids, serving as crucial biomarkers for inherited metabolic disorders and complex diseases like the metabolic syndrome.[1][2] This protocol employs a straightforward protein precipitation for sample preparation and utilizes the stable isotope dilution technique for accurate quantification. The method is designed for researchers, scientists, and drug development professionals requiring precise measurement of long-chain acylcarnitines for pharmacokinetic, toxicokinetic, or metabolic studies.

Introduction and Scientific Principle

L-carnitine and its acylated derivatives (acylcarnitines) are essential for cellular energy metabolism. They facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[3] The profiling of acylcarnitines by LC-MS/MS is a powerful diagnostic tool for identifying inborn errors of metabolism.[4][5] Nonadecanoyl-L-carnitine, a C19 acylcarnitine, is a long-chain species whose quantification can provide insights into fatty acid oxidation pathways.

This method is based on the principle of stable isotope dilution mass spectrometry . A known concentration of a stable isotope-labeled internal standard (IS), which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the preparation process. In this protocol, we are quantifying the deuterated analyte, Nonadecanoyl-L-carnitine-d3. Therefore, a suitable internal standard would be another long-chain deuterated acylcarnitine not expected to be in the sample, such as Heptadecanoyl-L-carnitine-d3 (C17-d3-carnitine), or alternatively, a ¹³C-labeled version of the analyte. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for highly accurate and precise quantification based on the response ratio of the analyte to the IS.[1][4]

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high specificity and sensitivity.[6] Acylcarnitines readily form a protonated molecular ion [M+H]⁺ in positive electrospray ionization (ESI+) and exhibit a characteristic product ion at m/z 85, corresponding to the fragmented carnitine moiety [CH₂=CH-C(CH₃)₂]⁺.[7][8]

Materials and Reagents

  • Analytes and Standards:

    • Nonadecanoyl-L-carnitine-d3 (Analyte)

    • Heptadecanoyl-L-carnitine-d3 (Internal Standard, IS)

    • Human Plasma (K2-EDTA)

  • Reagents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ammonium Acetate (LC-MS Grade)

    • Ultrapure Water

Experimental Protocol

Preparation of Standards and Quality Controls

The foundation of accurate quantification lies in the meticulous preparation of calibration standards and quality control (QC) samples. This process establishes the instrument's response curve and validates the method's performance during sample analysis.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nonadecanoyl-L-carnitine-d3 and Heptadecanoyl-L-carnitine-d3 in methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Nonadecanoyl-L-carnitine-d3 stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for spiking into the matrix.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Heptadecanoyl-L-carnitine-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Calibration Curve and QC Sample Preparation: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations. A typical calibration range might be 1-1000 ng/mL.

Sample TypeConcentration LevelSpiked Concentration (ng/mL)
Calibration Standards CAL 1 - CAL 8e.g., 1, 5, 10, 50, 100, 250, 500, 1000
Quality Controls LLOQ QC1
Low QC3
Mid QC150
High QC750
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis by causing ion suppression or column clogging.[6][9]

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Chromatographic separation is essential to resolve the analyte from other endogenous plasma components, minimizing matrix effects. A reversed-phase C18 column is well-suited for separating long-chain acylcarnitines.

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Column Temp. 45°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Gradient | 0.0 min: 60% B1.0 min: 60% B5.0 min: 98% B6.0 min: 98% B6.1 min: 60% B8.0 min: 60% B |

Table 2: Mass Spectrometry Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Nonadecanoyl-L-carnitine-d3 473.5 85.1 100 35
Heptadecanoyl-L-carnitine-d3 (IS) 445.4 85.1 100 32

Note: These values are typical and should be optimized for the specific instrument used.

Workflow and Data Analysis

The analytical workflow is designed for efficiency and accuracy, from sample receipt to final concentration reporting.

LC-MS/MS Quantification Workflow

Data Analysis Steps:

  • Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of both the analyte and the IS.

  • Response Ratio: Calculate the peak area ratio of the analyte to the IS for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration (x-axis) of the calibration standards. A linear regression with 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of Nonadecanoyl-L-carnitine-d3 in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The calculated concentrations of the QC samples must be within ±15% (±20% for LLOQ) of their nominal values for the analytical run to be accepted, in accordance with FDA bioanalytical method validation guidelines.[10][11]

Method Validation and Trustworthiness

To ensure the reliability of the data, this method should be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[10][11] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing replicate QC samples on multiple days.

  • Calibration Curve and Range: Demonstrating the linear relationship between instrument response and concentration.

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix. The use of a co-eluting stable isotope-labeled internal standard is the most effective strategy to compensate for matrix effects.[1]

  • Recovery: The efficiency of the extraction process.

  • Stability: Ensuring the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

By adhering to these validation standards, the protocol becomes a self-validating system, ensuring that the generated data is trustworthy and reproducible.[12]

References

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2018). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. [Link]

  • Van Hove, J. L., et al. (2000). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. PubMed. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • Vernez, L., et al. (2004). A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. Journal of Lipid Research. [Link]

  • Costa, C. G., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Li, K., et al. (2012). Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler. Journal of the American Society for Mass Spectrometry. [Link]

  • Costa, C. G., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. PMC. [Link]

  • Rashed, M. S., et al. (2001). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinical Chemistry. [Link]

  • Verplaetse, R., & Verhaeghe, B. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry. [Link]

  • Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote. MicroSolv Technology Corporation. [Link]

  • Acylcarnitine, Plasma | Test Detail. Quest Diagnostics. [Link]

  • Gaugler, S., et al. (2014). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry. [Link]

  • Plasma acylcarnitines. Labtests Online NZ. [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. [Link]

  • Bruce, S. (2018). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]

  • Kantharaj, E., et al. (2006). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Rapid Communications in Mass Spectrometry. [Link]

  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023). Restek. [Link]

  • Al-Dirbashi, O. Y., & Rashed, M. S. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Chromatograms of MRM transitions for carnitine, d9-carnitine, choline, and d9-choline for mixed standard. ResearchGate. [Link]

  • Lee, S., et al. (2016). Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Longo, N., et al. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Note: Precision Preparation of C19 Carnitine-d3 Internal Standard Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical chemists and metabolic researchers. It details the preparation, validation, and handling of Nonadecanoyl-L-carnitine-d3 (C19 carnitine-d3) internal standard (IS) stock solutions.

Introduction & Scientific Rationale

In the quantification of acylcarnitines by LC-MS/MS, particularly for newborn screening and fatty acid oxidation research, the selection of Internal Standards (IS) is critical. While matching deuterated standards (e.g., C16-d3 for C16) are ideal, cost and availability often necessitate the use of surrogate internal standards .

Nonadecanoyl-L-carnitine-d3 (C19 carnitine-d3) is a premier choice for quantifying Long-Chain Acylcarnitines (LCACs) and Very Long-Chain Acylcarnitines (VLCACs) for two mechanistic reasons:

  • Non-Endogenous Nature: As an odd-chain fatty acid derivative, C19 carnitine is virtually absent in normal biological matrices, eliminating "background noise" that often plagues even-chain standards (e.g., C18).

  • Hydrophobic Matching: Its retention time and ionization efficiency closely mirror critical analytes like Stearoylcarnitine (C18) and Arachidoylcarnitine (C20), ensuring accurate compensation for matrix effects.

However, the preparation of C19-d3 stocks presents a specific physicochemical challenge: Solubility . Unlike short-chain acylcarnitines (C2-C8), which are highly soluble in methanol, C19-d3 is significantly more hydrophobic. Standard protocols often fail by attempting to dissolve it in pure methanol at high concentrations, leading to precipitation and quantitation errors.

Material Specifications & Safety

  • Compound: Nonadecanoyl-L-carnitine-d3 (chloride salt)[1]

  • Synonyms: C19:0 Carnitine-d3, L-Carnitine nonadecanoyl ester-d3[1][2]

  • Molecular Weight: ~481.2 Da (varies slightly by isotope enrichment)

  • Physical State: Crystalline Solid[3]

  • Storage: -20°C (desiccated)

Critical Solubility Data (Reference: Cayman Chemical [1])
SolventSolubility Limit (Approx.)Suitability for Stock Prep
DMF 20 mg/mLHigh (Primary Stock)
DMSO 14 mg/mLHigh (Primary Stock)
Ethanol 10 mg/mLModerate
Methanol Slightly Soluble (<1 mg/mL w/o heat)Low (For Working Dilutions Only)
Water InsolubleAvoid (Promotes Hydrolysis)

WARNING: Do not attempt to make a primary stock >1 mg/mL in 100% Methanol. It will likely crash out of solution upon freezing.

Protocol: Primary Stock Solution Preparation (1 mg/mL)

This protocol uses DMSO (Dimethyl Sulfoxide) for the primary stock to ensure complete solubilization and long-term stability, followed by dilution in Methanol for working standards.

Reagents
  • Nonadecanoyl-L-carnitine-d3 (≥99% isotopic purity)[1]

  • DMSO (LC-MS Grade, Anhydrous)

  • Methanol (LC-MS Grade)

Step-by-Step Methodology

Step 1: Gravimetric Quantification

  • Equilibrate the C19-d3 vial to room temperature in a desiccator (prevents condensation).

  • Weigh approximately 1.0 mg of C19-d3 into a tared, amber glass vial (silanized glass preferred to minimize adsorption).

  • Record the exact mass (e.g.,

    
    ).
    

Step 2: Dissolution (The "Solvent Bridge" Method)

  • Calculate the volume of DMSO required to achieve exactly 1.0 mg/mL .

    • Formula:

      
      .
      
  • Add the calculated volume of DMSO.

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5 minutes at ambient temperature. Verify the solution is crystal-clear.

Step 3: Aliquoting & Storage

  • Divide the Primary Stock (1 mg/mL in DMSO) into small aliquots (e.g., 50 µL) in amber polypropylene microtubes.

  • Store at -20°C.

    • Stability Note: DMSO freezes at 19°C. The stock will be solid in the freezer. Thaw completely and vortex before use.

Protocol: Working Standard Preparation

Target: 10 µg/mL (10,000 ng/mL) in Methanol.

  • Thaw a 50 µL aliquot of the Primary Stock (1 mg/mL DMSO).

  • Add 4.95 mL of Methanol to a 5 mL volumetric flask (or use precision pipetting).

  • Add 50 µL of Primary Stock to the Methanol.

  • Vortex immediately.

    • Result: The final solvent composition is ~1% DMSO / 99% Methanol. This ensures solubility while maintaining compatibility with LC-MS mobile phases and drying steps.

Workflow Visualization

The following diagram illustrates the critical decision pathways for solvent selection to prevent precipitation.

StockPrep Start Start: C19-d3 Solid Decision Target Concentration? Start->Decision HighConc > 1 mg/mL Decision->HighConc Primary Stock LowConc ≤ 0.1 mg/mL Decision->LowConc Direct Working Soln SolventDMSO Dissolve in DMSO (Primary Stock) HighConc->SolventDMSO Recommended SolventMeOH Dissolve in 100% MeOH (Risk of Precipitation) HighConc->SolventMeOH NOT Recommended SafePath Dilute DMSO Stock into MeOH (Working Soln) LowConc->SafePath Direct Dissolution (Sonicate 10m) SolventDMSO->SafePath Dilution 1:100 Storage Storage: -20°C (Amber Vial) SafePath->Storage

Caption: Solvent selection logic for C19-d3. High-concentration stocks require DMSO to prevent precipitation, while working solutions utilize Methanol.

Quality Control & Validation

Every batch of Internal Standard must be validated before use in clinical or critical research samples.

A. Isotopic Purity Check

Inject the Working Standard (10 µg/mL) via LC-MS/MS scanning for the parent mass and unlabeled equivalent.

  • Target: C19-d3 (m/z ~481.2)

  • Contaminant: C19-d0 (m/z ~478.2)

  • Acceptance Criteria: Unlabeled C19-d0 contribution must be < 0.5% of the C19-d3 peak area to prevent false positives in quantification.

B. Stability Monitoring (Hydrolysis)

Long-chain acylcarnitines are susceptible to hydrolysis, releasing free carnitine and fatty acid.[4]

  • Monitor: Appearance of Free Carnitine-d3 (or d9/d0 depending on labeling position) and Nonadecanoic acid.

  • Prevention: Ensure all stock solutions are acid-neutral . Avoid alkaline glass. If hydrolysis is observed (>2% increase in free carnitine), discard the stock.

Troubleshooting Common Issues

IssueSymptomRoot CauseCorrective Action
Signal Loss Low IS peak area in samples vs. neat standardAdsorption to container wallsUse polypropylene or silanized glass. Avoid standard glass vials for low-conc working solutions (<100 ng/mL).
Retention Shift C19-d3 elutes earlier than expectedColumn overload or phase collapseC19 is very hydrophobic. Ensure the LC gradient reaches 98-100% Organic (Acetonitrile/MeOH) to fully elute it.
Non-Linearity IS response varies with injection volumeSolubility limit exceededRe-prepare stock using the DMSO method. Sonicate working solutions before every use.

References

  • Strnadová, K. A., et al. (2007).[5][6] Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Clinical Chemistry. Retrieved from [Link]

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples. Analytical Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Application Note 5990-5318EN. Retrieved from [Link]

Sources

Application Notes and Protocols for the Extraction of Long-Chain Acylcarnitines from Plasma using Protein Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Long-Chain Acylcarnitine Analysis

Long-chain acylcarnitines (LCACs) are pivotal intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The accurate quantification of LCACs in plasma is a cornerstone in the diagnosis and monitoring of inherited metabolic disorders, such as fatty acid oxidation defects. Furthermore, burgeoning research has implicated aberrant LCAC profiles in a spectrum of complex diseases, including type 2 diabetes, cardiovascular conditions, and sepsis, making their precise measurement a vital tool for both clinical diagnostics and drug development.[1]

Protein precipitation is a widely adopted method for the extraction of small molecules from biological matrices due to its simplicity, rapidity, and cost-effectiveness.[2][3] This application note provides a comprehensive, field-proven guide to the extraction of LCACs from plasma using protein precipitation, with a focus on the underlying scientific principles, detailed protocols, and troubleshooting strategies to ensure data of the highest quality and integrity.

The Science Behind the Method: Choosing Your Precipitation Agent

The fundamental principle of protein precipitation is to alter the solvation of proteins, thereby reducing their solubility and causing them to aggregate and precipitate out of solution.[3] This is typically achieved by introducing an organic solvent or a strong acid. The choice of precipitant is a critical determinant of extraction efficiency and the cleanliness of the final sample.

Organic Solvents (Acetonitrile and Methanol): Water-miscible organic solvents like acetonitrile (ACN) and methanol (MeOH) are the most common choices for precipitating plasma proteins.[3] They work by disrupting the hydration layer surrounding the protein molecules, which reduces their solubility and leads to precipitation.

  • Acetonitrile (ACN) is generally considered a more effective precipitating agent than methanol, resulting in a cleaner supernatant.[3][4] It tends to produce a more compact protein pellet, facilitating easier separation of the supernatant.

  • Methanol (MeOH) is also widely used and can be effective, though it may result in a finer, more flocculent precipitate that can be more challenging to pellet completely.[5]

Acid Precipitation (Trichloroacetic Acid - TCA): Trichloroacetic acid is a potent protein precipitant that works by neutralizing the surface charges of proteins, causing them to aggregate and fall out of solution. While highly effective at protein removal, TCA is a harsh reagent that can potentially lead to the hydrolysis of labile acylcarnitine esters if not handled properly and requires a neutralization step prior to analysis.

The selection of the precipitation agent should be guided by the specific requirements of the analytical method, the chain length of the acylcarnitines of interest, and the downstream analytical platform, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Unseen Hero: The Imperative of Internal Standards

For accurate and precise quantification of endogenous analytes like LCACs by LC-MS/MS, the use of stable isotope-labeled internal standards (SIL-ISs) is non-negotiable. These are synthetic versions of the analytes of interest where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H). SIL-ISs are chemically identical to their endogenous counterparts and thus co-elute chromatographically and exhibit similar ionization efficiencies in the mass spectrometer. By adding a known concentration of SIL-ISs to the plasma sample prior to extraction, any variability in sample preparation, injection volume, or instrument response can be normalized, ensuring the generation of highly reliable quantitative data.

Experimental Workflow: A Visual Guide

ExtractionWorkflow cluster_prep Sample Preparation cluster_precip Protein Precipitation cluster_separation Separation cluster_analysis Analysis Plasma Plasma Sample IS Add Stable Isotope-Labeled Internal Standards Plasma->IS Vortex1 Vortex to Mix IS->Vortex1 Solvent Add Cold Precipitating Agent (e.g., Acetonitrile) Vortex1->Solvent Vortex2 Vortex Vigorously Solvent->Vortex2 Incubate Incubate at Low Temperature Vortex2->Incubate Centrifuge Centrifuge at High Speed Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 1. A generalized workflow for the extraction of long-chain acylcarnitines from plasma.

Detailed Protocol: Protein Precipitation with Acetonitrile

This protocol is optimized for the extraction of a broad range of acylcarnitines, including long-chain species, from human plasma for subsequent LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (collected in K₂EDTA tubes and stored at -80°C)

  • Acetonitrile (HPLC or LC-MS grade), pre-chilled to -20°C

  • Stable isotope-labeled internal standard mix containing a suite of acylcarnitines (including long-chain species) of known concentration

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Nitrogen evaporator or centrifugal vacuum concentrator (optional)

  • LC-MS/MS system

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw plasma samples on ice to maintain the stability of the acylcarnitines.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the stable isotope-labeled internal standard mix to the plasma.

    • Vortex briefly (5-10 seconds) to ensure thorough mixing.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the plasma-internal standard mixture. This 4:1 solvent-to-sample ratio is crucial for efficient protein precipitation.[3]

    • Immediately vortex the tube vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins. A uniform, cloudy suspension should be observed.

  • Incubation:

    • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed, typically 14,000-16,000 x g, for 10-15 minutes at 4°C. This step is critical for forming a tight protein pellet and ensuring a clear supernatant.

  • Supernatant Collection:

    • Carefully aspirate the supernatant (approximately 450-480 µL) and transfer it to a clean microcentrifuge tube or a 96-well plate. Be cautious not to disturb the protein pellet at the bottom of the tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. This step removes the organic solvent and concentrates the analytes, which can improve sensitivity.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS method. This ensures compatibility with the analytical system.

  • Analysis:

    • Vortex the reconstituted sample briefly and centrifuge at a low speed to pellet any remaining particulates.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Method Validation: Ensuring Data You Can Trust

A robust analytical method is a self-validating system. Key parameters to assess during method validation for LCACs include:

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for a calibration curve constructed with at least 5 non-zero standards.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day precision.Coefficient of variation (%CV) or relative standard deviation (%RSD) ≤ 15% for quality control samples at low, medium, and high concentrations. For the lower limit of quantification (LLOQ), ≤ 20% is often acceptable.[6]
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.The mean value should be within ±15% of the nominal value for quality control samples. For the LLOQ, within ±20% is generally accepted.[6][7]
Recovery The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.While not always a mandatory validation parameter when using stable isotope-labeled internal standards, recovery should be consistent and reproducible. Recoveries in the range of 84-112% have been reported for acylcarnitines using protein precipitation.[6]
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte of interest.Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of stable isotope-labeled internal standards is the most effective way to mitigate matrix effects.[8]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Long-Chain Acylcarnitines - Incomplete protein precipitation. - Adsorption of lipophilic long-chain acylcarnitines to the protein pellet or plasticware. - Inefficient extraction from the plasma matrix.- Ensure a sufficient solvent-to-plasma ratio (at least 4:1). - Use low-binding microcentrifuge tubes. - Ensure vigorous and immediate vortexing after solvent addition. - Consider acidification of the acetonitrile with a small amount of formic acid (e.g., 0.1%) to improve recovery.[4]
High Variability in Results - Inconsistent pipetting of plasma, internal standard, or solvent. - Incomplete mixing during vortexing. - Disturbance of the protein pellet during supernatant collection.- Use calibrated pipettes and practice consistent pipetting technique. - Ensure a standardized vortexing time and speed for all samples. - Carefully aspirate the supernatant, leaving a small amount behind to avoid disturbing the pellet.
Clogged LC Column or High Backpressure - Incomplete removal of precipitated proteins. - Particulate matter in the final extract.- Increase centrifugation time and/or speed. - Consider using a filter plate or syringe filter for the final extract before injection.[9] - Ensure the protein pellet is not disturbed during supernatant transfer.
Poor Peak Shape in LC-MS/MS - Incompatibility of the reconstitution solvent with the initial mobile phase.- Always reconstitute the dried extract in the initial mobile phase of your LC gradient.

Conclusion: A Robust Foundation for Acylcarnitine Research

Protein precipitation, when performed with a clear understanding of the underlying principles and meticulous attention to detail, is a powerful and efficient technique for the extraction of long-chain acylcarnitines from plasma. By adhering to the protocols and validation guidelines outlined in this application note, researchers, scientists, and drug development professionals can generate high-quality, reproducible data, thereby advancing our understanding of the role of these critical metabolites in health and disease.

References

  • Ghoshal, A., Guo, T., Soukhova, N., & Soldin, S. J. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta, 358(1-2), 104-113. Available from: [Link]

  • Johnson, D. W. (2003). Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry. Journal of Mass Spectrometry, 38(6), 648-653. Available from: [Link]

  • Toyo'oka, T., Masuda, M., Kashiwagi, Y., & Inagaki, S. (2014). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Journal of Chromatography B, 967, 147-154. Available from: [Link]

  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1255-1263. Available from: [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Available from: [Link]

  • Kika, E. G., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414(9), 3095-3108. Available from: [Link]

  • Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. (2004). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(11), 1233-1238. Available from: [Link]

  • Miller, M. J., Cusmano-Ozog, K., Oglesbee, D., & Young, S. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. Available from: [Link]

  • Gaugler, S., Rykl, J., & Cebolla, V. (2019). Validation of an Automated Extraction Procedure for Amino Acids and Acylcarnitines for Use with Tandem Mass Spectrometry for Newborn Screening. Endocrinology, diabetes and metabolism. Available from: [Link]

  • SCIEX. (2021). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available from: [Link]

  • Zivak Technologies. (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Available from: [Link]

  • Reuter, S. E., & Evans, A. M. (2012). Long-chain acylcarnitine metabolism in the acutely stressed heart. Journal of molecular and cellular cardiology, 52(4), 834-841. Available from: [Link]

  • Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. Available from: [Link]

  • Giske, C. G., & Strand, M. C. (2007). Influence of matrix (urine soaked and subsequently air-dried filter strips and various dilutions of urine with methanol) on signal intensity of deuterated acylcarnitines. Clinical Chemistry and Laboratory Medicine, 45(7), 884-887. Available from: [Link]

  • Dehghani, M., & Bararpour, N. (2014). Comparison of three routine protein precipitation methods: acetone, TCA/acetone wash and TCA/acetone. Journal of Paramedical Sciences, 5(4). Available from: [Link]

  • Li, S., et al. (2017). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Scientific reports, 7(1), 1-11. Available from: [Link]

  • Cruysberghs, J., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 136-142. Available from: [Link]

  • Di Gangi, I. M., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. DIAL@UCLouvain. Available from: [Link]

Sources

Using Nonadecanoyl-L-carnitine-d3 in newborn screening panels

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Long-Chain Acylcarnitines in Newborn Screening using Nonadecanoyl-L-carnitine-d3

Part 1: Executive Summary & Rationale

The Challenge: The "Long-Chain" Gap in Newborn Screening Newborn screening (NBS) by Tandem Mass Spectrometry (MS/MS) relies on the principle of Isotope Dilution Mass Spectrometry (IDMS). For accurate quantitation, every analyte requires a stable isotope-labeled internal standard (IS) with identical extraction recovery and ionization efficiency.[1]

However, commercially available IS panels (e.g., NSK-B) often rely on Octadecanoylcarnitine-d3 (C18-d3) or Palmitoylcarnitine-d3 (C16-d3) to quantify a broad range of long-chain acylcarnitines (C14–C20).[1] This creates a "validity gap" for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCAD) and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD) screening, where the physicochemical properties of the analytes (extreme hydrophobicity) may diverge from the standard C16/C18 IS.[1]

The Solution: Nonadecanoyl-L-carnitine-d3 (C19-d3) Nonadecanoyl-L-carnitine-d3 (C19:0-d3) serves as a superior surrogate for the longest-chain acylcarnitines.[1]

  • Odd-Chain Exclusivity: As an odd-chain fatty acid derivative, C19 is virtually absent in endogenous human biology, eliminating the risk of "native" interference that can occur with C16 or C18 standards in lipemic samples.

  • Hydrophobic Matching: Its retention factor and solubility profile closely mimic C20 and C22 species, providing a more accurate normalization control for extraction efficiency of very long-chain species.

Part 2: Technical Specifications & Mechanism

Chemical Identity
  • Compound Name: Nonadecanoyl-L-carnitine-d3 (chloride salt)[1][2]

  • Synonyms: C19-L-carnitine-d3, CAR 19:0-d3[1]

  • Labeling:

    
    -methyl-d3 (The deuterium label is located on the quaternary ammonium methyl group).[1]
    
  • Molecular Formula:

    
     (Chloride Salt)[1]
    
MS/MS Fragmentation Logic

In NBS, acylcarnitines are typically analyzed via Precursor Ion Scanning of the common fragment m/z 85 .

  • Mechanism: Collision-Induced Dissociation (CID) cleaves the trimethylamine group and the fatty acid chain.

  • The "d3" Effect: Because the

    
     label is on the 
    
    
    
    -methyl group, and the standard fragmentation pathway for butylated carnitines involves the loss of the trimethylamine group (neutral loss of 59 Da) or formation of the backbone fragment (85 Da), the label affects the Precursor Mass but typically not the Product Ion (m/z 85) in the standard fragmentation pathway used for screening.

Table 1: MRM Transitions for C19-d3

Method TypeFormPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Derivatized Butyl Ester501.5 85.1 3528
Non-Derivatized Free Acid445.4 85.1 3025

Note on Calculation (Derivatized): Unlabeled C19 Free Acid MW


 441.7
  • Butylation (

    
    ) 
    
    
    
    +56.1
    
    
    497.8
  • d3 Label

    
     +3.0 
    
    
    
    500.8 (approx 501) [1]

Part 3: Visualization of Mechanism

The following diagram illustrates the workflow and the specific mass spectral transition logic for C19-d3.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry (MS/MS) DBS Dried Blood Spot (DBS) Extract Methanol Extraction + IS Spike (C19-d3) DBS->Extract 3mm Punch Deriv Butylation (3N HCl in n-Butanol) Extract->Deriv 65°C, 15 min Recon Reconstitution (Mobile Phase) Deriv->Recon Dry N2 & Redissolve Q1 Q1: Precursor Selection (m/z 501.5) Recon->Q1 Flow Injection CID Collision Cell (Fragmentation) Q1->CID Isolation Q3 Q3: Product Detection (m/z 85.1) CID->Q3 Loss of Neutral Fragments

Figure 1: Analytical workflow for C19-d3 quantitation using the Butyl Ester method.

Part 4: Validated Experimental Protocol

Safety Prerequisite: All steps involving human blood (DBS) must be performed in a Biosafety Level 2 (BSL-2) facility.[1] Butanol/HCl is corrosive and toxic; use a fume hood.

Reagent Preparation
  • Internal Standard Stock (1 mM): Dissolve 1 mg of C19-d3 (MW ~481.2 for Cl salt) in 2.08 mL of pure Methanol. Store at -20°C.

  • Daily Working Solution (IS-WS): Dilute Stock 1:100 into the extraction solvent (Methanol containing Hydrazine Hydrate if measuring secondary analytes, otherwise pure Methanol). Target concentration: ~10 nmol/L.

Extraction & Derivatization Workflow

Step 1: Punch & Extraction

  • Punch one 3.2 mm (1/8 inch) disc from the DBS card into a 96-well polypropylene plate (V-bottom).

  • Add 100 µL of Working Solution (IS-WS) containing the C19-d3.[1]

  • Shake at 600-700 rpm for 20 minutes at room temperature. Causality: This ensures equilibrium between the dried blood matrix and the deuterated standard.

Step 2: Transfer & Evaporation

  • Transfer the supernatant to a fresh heat-resistant 96-well plate.

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
    • QC Check: The well should look completely dry. Any residual moisture will inhibit the derivatization reaction.

Step 3: Butylation (Derivatization) [1]

  • Add 50 µL of 3N HCl in n-Butanol to each well.

  • Seal with a chemically resistant mat (Teflon/Silicone).

  • Incubate at 65°C for 15 minutes .

    • Mechanism:[1][3] This converts the zwitterionic carnitine (difficult to ionize) into a butyl ester (highly ionizable cation), increasing sensitivity by 10-50 fold.[1]

  • Remove seal and evaporate to dryness again under

    
     at 40°C.
    

Step 4: Reconstitution

  • Reconstitute in 100 µL of Mobile Phase (80:20 Acetonitrile:Water + 0.05% Formic Acid).

  • Shake for 10 minutes to ensure full dissolution of the lipophilic long-chain esters.

MS/MS Acquisition Parameters (Waters TQD / Sciex 4500)
  • Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan (PIS) of m/z 85.

  • Ionization: ESI Positive Mode.

  • Flow Rate: 0.05 - 0.1 mL/min (Flow Injection Analysis).

  • Injection Volume: 10 µL.

Part 5: Data Analysis & Self-Validation

To ensure the protocol is working, use the Response Factor (RF) calculation.

1. Concentration Calculation:


[1]
  • 
     : Concentration of the target (e.g., C18:1).
    
  • 
     : Area count of C19-d3.[1]
    
  • 
     : Concentration of C19-d3 in the extraction solvent.[1]
    

2. Quality Control (Self-Validation):

  • IS Area Count Monitoring: Plot the absolute area counts of C19-d3 for every plate.

    • Pass: Counts within ±20% of the running mean.

    • Fail (Low Counts): Indicates ion suppression (dirty matrix) or poor extraction recovery (pipetting error).

    • Fail (High Counts): Indicates double-spiking or evaporation issues.[1]

  • Retention Time (if using LC): C19-d3 should elute between C18 and C20. If it elutes with C2, the derivatization failed (hydrolysis occurred).

References

  • Centers for Disease Control and Prevention (CDC). (2018). Newborn Screening Quality Assurance Program (NSQAP) - Acylcarnitines. Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH). (2023). Screening for Fatty Acid Oxidation Disorders. Genetics Home Reference. Retrieved October 26, 2025, from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). NBS04: Newborn Screening by Tandem Mass Spectrometry. Retrieved October 26, 2025, from [Link]

Sources

Application Note: High-Selectivity Enrichment of Nonadecanoylcarnitine (C19:0) via Mixed-Mode Solid-Phase Extraction

[1][2][3]

Introduction & Scientific Context

Nonadecanoylcarnitine (C19:0 carnitine) is a long-chain acylcarnitine (LCAC) typically utilized as a high-specificity internal standard in metabolic profiling or as a biomarker for disorders involving odd-chain fatty acid oxidation. Unlike common even-chain acylcarnitines (C16, C18), C19:0 is rare in biological matrices, making it an ideal candidate for quantitative normalization.

The Physicochemical Challenge

Enriching C19 carnitine presents a unique "Zwitterionic-Hydrophobic" paradox:

  • Head Group: Contains a quaternary ammonium moiety (permanently positively charged) and a carboxylic acid (pH-dependent).

  • Tail Group: A 19-carbon aliphatic chain, rendering the molecule extremely hydrophobic (LogP > 6).

Standard Reverse-Phase (C18) SPE often fails to retain the polar head group effectively or suffers from ion-suppression due to co-eluting phospholipids. Mixed-Mode Solid-Phase Extraction (SPE) is the requisite solution, utilizing a dual-retention mechanism to isolate the analyte from complex matrices (plasma, serum, tissue homogenates).

Mechanism of Action: Mixed-Mode Retention[4]

To achieve high recovery (>85%) and matrix removal, we utilize Mixed-Mode Strong Cation Exchange (MCX) . This sorbent combines a hydrophobic backbone (retention of the C19 tail) with sulfonic acid groups (ionic retention of the quaternary amine).

Diagram 1: Dual-Retention Mechanism

The following diagram illustrates how C19 carnitine binds to the MCX sorbent while interferences are washed away.

MCX_Mechanismcluster_0Step 1: Loading (Acidic pH)cluster_1Step 2: Elution (Basic Organic)AnalyteC19 Carnitine(Quaternary Amine +)SorbentMCX Sorbent(Sulfonic Acid -)Analyte->SorbentIonic Bond(Strong)Analyte->SorbentHydrophobicInteractionInterference_NNeutral LipidsInterference_BBasic ProteinsElution_Solvent5% NH4OH in MeOHElution_Solvent->SorbentDisrupts Ionic(Mass Action)Released_AnalyteC19 Carnitine(Eluted)Elution_Solvent->Released_AnalyteSolubilizes Tail

Caption: Figure 1. Dual-retention mechanism on MCX sorbent. The C19 tail binds hydrophobically, while the head group binds ionically. Elution requires breaking both interactions.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX)

Recommended for: Plasma, Serum, and Urine.[1] Goal: Maximum removal of phospholipids and neutral lipids.

Materials Required[2][4][5][6][7][8][9][10][11][12]
  • Sorbent: Waters Oasis MCX (30 mg or 60 mg) or Phenomenex Strata-X-C.

  • Pre-treatment Solution: 4% Phosphoric Acid (

    
    ) in water.[2]
    
  • Wash 1: 2% Formic Acid in water.[2][3]

  • Wash 2: 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[3]
    
Step-by-Step Procedure
StepActionMechanistic Rationale
1. Sample Prep Dilute 200 µL Plasma 1:1 with 4%

. Vortex.
Acidification disrupts protein binding and ensures the sorbent (sulfonic acid) is active/hydrated. Do not use protein precipitation (ACN crash) here; we want aqueous loading to maximize retention.
2. Conditioning 1 mL MeOH, then 1 mL Water.Activates hydrophobic pores and wets the sorbent.
3. Loading Load pre-treated sample at low flow rate (1 mL/min).Slow flow allows the C19 tail to intercalate into the polymer and the amine to ion-exchange.
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid .Removes salts, proteins, and hydrophilic interferences. The analyte remains bound by both mechanisms.
5. Wash 2 (Organic) 1 mL 100% Methanol .Critical Step: This removes neutral lipids and hydrophobic interferences. Because the analyte is locked by the ionic bond (Quaternary Amine <-> Sulfonate), it will NOT wash off in 100% MeOH.
6. Elution 2 x 500 µL 5%

in MeOH
.
High pH and ammonium ions displace the quaternary amine via mass action; MeOH solubilizes the C19 tail.
7. Post-Treatment Evaporate under

at 40°C. Reconstitute in 80:20 ACN:H2O.
High organic reconstitution is required due to C19 insolubility in pure water.

Protocol B: Mixed-Mode Weak Cation Exchange (WCX)

Recommended for: Sensitive samples where basic elution causes hydrolysis or instability. Goal: Gentler elution using acid.

Note: Since Carnitine is a quaternary amine (permanently charged), it acts as a strong base. Using a Weak Cation Exchanger (Carboxylate) allows us to "turn off" the sorbent charge to elute.

Workflow Diagram

WCX_WorkflowStartSample (200 µL)DiluteDilute with Ammonium Acetate(pH 7.0)Start->DiluteLoadLoad onto WCX Sorbent(Sorbent is Negatively Charged)Dilute->LoadWashWash 1: Aqueous BufferWash 2: 100% MeOHLoad->WashEluteElute: 2% Formic Acid in MeOH(Protonates Sorbent -> Release)Wash->Elute

Caption: Figure 2. WCX workflow. Elution occurs by neutralizing the sorbent with acid, releasing the permanently charged C19 carnitine.

Key Procedure Differences
  • Loading pH: Must be neutral/basic (pH > 6) to ensure the WCX sorbent (Carboxyl group) is ionized (

    
    ) to grab the Carnitine (
    
    
    ).
  • Elution: Use 2% Formic Acid in Methanol . The acid protonates the sorbent (

    
    ), breaking the ionic bond and releasing the carnitine.
    

Quality Control & Validation Criteria

To ensure the protocol is "Self-Validating" (as per Core Requirements), every batch must include the following checks.

Quantitative Validation Table
ParameterAcceptance CriteriaCalculation Method
Absolute Recovery > 80%(Area of Pre-Extraction Spike) / (Area of Post-Extraction Spike) x 100
Matrix Effect (ME) < 15% (Suppression/Enhancement)(Area of Post-Extraction Spike) / (Area of Standard in Solvent) x 100
Process Efficiency > 70%(Recovery x Matrix Effect) / 100
Linearity

6-point calibration curve (1 nM – 1000 nM)
Troubleshooting "Low Recovery"
  • Issue: C19 is extremely hydrophobic. It may stick to polypropylene tubes during evaporation.

  • Fix: Add 0.1% BSA or PEG to the collection plate before evaporation to prevent wall adsorption, OR reconstitute in a solvent with higher solubility (e.g., IPA/MeOH mix) before transferring.

References

  • Waters Corporation. Oasis MCX Protocol for Acylcarnitines.[1] (Standard industry protocol for mixed-mode extraction of basic compounds). Link

  • Clinical Chemistry. Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines.[4][5][6] (Foundational work on cation-exchange for carnitines).[1] Link

  • Cayman Chemical. Nonadecanoyl-L-carnitine Product Information & Physiochemical Properties. (Source for C19 specific data). Link

  • Biotage. Generic Method for the Extraction of Quaternary Amines. (Validation of Mixed-Mode mechanisms for permanent cations). Link

  • National Institutes of Health (PMC). Quantitative Acylcarnitine Determination by UHPLC-MS/MS. (Modern LC-MS context for long-chain acylcarnitines). Link

Troubleshooting & Optimization

Technical Support Center: Preventing Adsorption of Long-Chain Carnitines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sticky Analytes

Researchers working with long-chain acylcarnitines (LCACs), particularly in fields like metabolomics and inborn error of metabolism screening, frequently encounter a frustrating and often underestimated problem: the loss of analyte due to nonspecific binding to plastic labware.[1][2] LCACs, with their amphipathic nature—possessing a charged carnitine head group and a long, hydrophobic acyl tail—are prone to adsorbing to the hydrophobic surfaces of common plastics like polypropylene and polystyrene.[3][4][5] This phenomenon can lead to significant underestimates of LCAC concentrations, poor assay reproducibility, and compromised data integrity.[6][7]

This guide provides a comprehensive, in-depth resource for understanding and mitigating the adsorption of long-chain carnitines. We will move beyond simple recommendations to explain the underlying mechanisms and provide detailed, validated protocols that you can implement in your laboratory today.

Troubleshooting Guide: Low Analyte Recovery

This section is designed to help you diagnose and solve issues related to LCAC loss during your experimental workflow.

Issue 1: Consistently low or variable recovery of long-chain carnitines in my LC-MS/MS analysis.
Probable Cause Underlying Mechanism (The "Why") Recommended Solution
Adsorption to Standard Plasticware: Polypropylene (PP) and polystyrene (PS), the most common lab plastics, have hydrophobic surfaces that readily interact with the long acyl chains of LCACs. This nonspecific binding removes the analyte from your solution, leading to lower measured concentrations.[3][8]Option A (Preferred): Switch to commercially available low-binding microplates and tubes.[9][10][11][12] These are often treated with a covalently bonded hydrogel or have unique polymer formulations that create a hydrophilic barrier, minimizing hydrophobic interactions.[13] Option B (Cost-Effective): Implement a pre-treatment protocol for your existing plasticware. See detailed protocols below.
Inappropriate Solvent Conditions: The composition of your sample buffer or reconstitution solvent can significantly influence adsorption. High aqueous content can "push" the hydrophobic acyl chains out of the solution and onto the plastic surface.Use solvents with a higher percentage of organic content (e.g., acetonitrile, methanol) where feasible, as this can help keep the LCACs in solution.[14] However, be mindful of potential plasticizer leaching from tubes with long-term organic solvent storage.[15][16]
Sub-optimal pH: The charge state of both the carnitine molecule and the plastic surface can influence electrostatic interactions. While hydrophobic interactions are dominant, electrostatic repulsion or attraction can play a secondary role.Maintain a consistent and appropriate pH in your buffers throughout the experiment. The optimal pH may be analyte-specific, but ensuring consistency is key to reproducibility.
Issue 2: I tried a surface coating, but my results are still inconsistent.
Probable Cause Underlying Mechanism (The "Why") Recommended Solution
Incomplete or Uneven Coating: For a blocking agent like Bovine Serum Albumin (BSA) to be effective, it must form a complete, uniform layer on the plastic surface.[17] Insufficient incubation time, concentration, or improper technique can lead to patches of exposed plastic where adsorption can still occur.Follow a validated coating protocol meticulously. Ensure the entire surface is in contact with the coating solution for the specified time and temperature. See Protocol 1: BSA Coating of Plasticware for a detailed, step-by-step guide.[18]
Coating Agent Leaching/Interference: While BSA is an effective blocker, trace amounts can leach back into the sample, which may be problematic for highly sensitive downstream analyses (e.g., proteomics). Similarly, detergents used for blocking can interfere with LC-MS by causing ion suppression.After coating with BSA, perform a brief rinse with ultrapure water or a compatible buffer to remove any loosely bound protein before adding your sample. If using detergents like Tween or Triton, use the lowest effective concentration (e.g., ~0.05%) and be aware of potential analytical interferences.[17]
Degradation of Silanized Surfaces: Silanization creates a highly hydrophobic surface, which can be effective for some applications but may not be ideal for LCACs and can degrade over time, especially with exposure to high pH solutions or vigorous washing.[19][20]For LCACs, protein-based coatings or specialized low-binding plastics are generally superior to silanization. A study on peptide recovery showed that siliconization actually decreased recovery from some surfaces.[2] Reserve silanization for glass surfaces where you need to create a hydrophobic barrier.[1][21][22]

Experimental Workflows & Protocols

Here we provide detailed methodologies for the most effective surface treatments.

Workflow: Selecting the Right Mitigation Strategy

This diagram outlines the decision-making process for addressing LCAC adsorption.

MitigationStrategy start Start: Low LCAC Recovery Detected check_assay Is the assay highly sensitive and/or are funds available? start->check_assay low_bind Use Commercial Low-Binding Plasticware check_assay->low_bind Yes pre_treat Pre-treat Standard Plasticware check_assay->pre_treat No end_good End: Recovery Optimized low_bind->end_good check_protein Is the presence of exogenous protein acceptable in the assay? pre_treat->check_protein bsa_coat Protocol 1: BSA Coating check_protein->bsa_coat Yes detergent_coat Use Low-Concentration Detergent (e.g., 0.05% Tween-20) check_protein->detergent_coat No bsa_coat->end_good end_bad Re-evaluate: Consider solvent optimization or alternative methods detergent_coat->end_bad

Caption: Decision tree for choosing an LCAC adsorption prevention method.

Protocol 1: BSA Coating of Plasticware to Prevent Adsorption

This protocol describes how to pre-treat standard polypropylene tubes or plates with Bovine Serum Albumin (BSA) to create a passive surface that minimizes analyte binding.[8]

Materials:

  • Bovine Serum Albumin (BSA), Fraction V, fatty-acid free

  • Phosphate-Buffered Saline (PBS), 1X, sterile

  • Standard polypropylene tubes or plates

  • Ultrapure water

Procedure:

  • Prepare a 1% BSA in PBS Solution:

    • Aseptically dissolve 1 gram of BSA in 100 mL of 1X PBS.

    • Ensure the BSA is fully dissolved by gentle swirling or rocking. Avoid vigorous vortexing, which can cause frothing and protein denaturation.

    • Filter-sterilize the solution through a 0.22 µm filter if necessary for your application.

  • Coating the Plasticware:

    • Add enough 1% BSA solution to completely cover the interior surface of each tube or well. For a standard 1.5 mL microcentrifuge tube, 500 µL is sufficient. For a 96-well plate, use 200-300 µL per well.

    • Ensure there are no air bubbles trapped on the surface.

  • Incubation:

    • Incubate the plasticware at room temperature for 1 hour, or for more robust coating, overnight at 4°C.

  • Aspiration and Rinsing:

    • Before use, aspirate the BSA solution completely from the tubes or wells.

    • Optional but Recommended: Perform a single, quick rinse with an equal volume of ultrapure water or your assay buffer to remove any loosely adhered BSA. Aspirate completely.

    • Do not allow the surface to dry out before adding your sample. The hydrated protein layer is key to preventing adsorption.

  • Sample Addition:

    • Immediately add your samples or standards to the wet, pre-treated plasticware.

Frequently Asked Questions (FAQs)

  • Q1: Why are long-chain carnitines more problematic than short-chain ones?

    • A: The primary driver of adsorption to plastic is hydrophobic interaction. Long-chain carnitines (like palmitoylcarnitine, C16) have a much larger, more non-polar acyl tail compared to short-chain carnitines (like acetylcarnitine, C2).[4][5] This long tail has a stronger affinity for the hydrophobic plastic surface, leading to more significant binding.

  • Q2: Can I just add BSA directly to my sample solution instead of pre-coating?

    • A: While adding a protein to the solution can act as a competitive binder and reduce adsorption to some extent, it is generally less effective than pre-coating the surface.[8][23] Pre-coating creates a defined barrier, whereas adding protein to the solvent introduces a variable that can complicate downstream analysis and may not fully prevent adsorption at the plastic-liquid interface.

  • Q3: Are "low-binding" tubes from different manufacturers all the same?

    • A: No. The methods used to create low-binding surfaces vary between manufacturers. Some use polymer blends, while others apply proprietary surface coatings.[11][13] For critical applications, it is advisable to test low-binding products from a few different suppliers to empirically determine which provides the best recovery for your specific long-chain carnitine of interest.

  • Q4: My samples are in an organic solvent for extraction. Is adsorption still an issue?

    • A: Adsorption is less pronounced in high-organic solvents because the analyte tends to stay in the solvent phase. However, issues can arise during solvent evaporation and reconstitution steps.[6] If you evaporate to dryness and reconstitute in a highly aqueous buffer, the LCACs can rapidly adsorb to the plastic before they are fully solubilized. It is recommended to use BSA-coated or low-binding tubes for these steps as well. Also, be aware that long-term storage in certain organic solvents can cause plasticizers and other additives to leach from polypropylene tubes, which can interfere with your analysis.[15][16]

  • Q5: How do I validate that my chosen method is working?

    • A: Perform a recovery experiment. Prepare a known concentration of your LCAC standard in your typical sample buffer. Aliquot this standard into three types of tubes: (1) your standard, untreated tube, (2) a BSA-coated tube, and (3) a commercial low-binding tube. After a typical incubation period (e.g., 1 hour at room temperature), transfer the contents to an analysis vial and measure the concentration via LC-MS. Comparing the measured concentration to the expected concentration will give you a quantitative measure of recovery for each condition.

References
  • Vertex AI Search. (n.d.). SILICONIZING GLASSWARE.
  • Wikipedia. (2023, December 29). Silanization. Retrieved February 15, 2026, from [Link]

  • Biocompare. (n.d.). 96-Well Flat Bottom Plates. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Basic Protocol: Silanizing Glassware. Retrieved February 15, 2026, from [Link]

  • Peptideweb.com. (n.d.). Silanization of glassware. Retrieved February 15, 2026, from [Link]

  • PubMed. (2001, May 15). Silanizing glassware. Retrieved February 15, 2026, from [Link]

  • DRESDEN-concept Genome Center. (n.d.). Coating Tubes with 1% BSA. Retrieved February 15, 2026, from [Link]

  • Stellar Scientific. (n.d.). Cell-Ah 96-Well Ultra-Low Binding Flat Bottom Polystyrene Plates For Organoids And Spheroids. Retrieved February 15, 2026, from [Link]

  • Bitesize Bio. (2025, May 20). Are Proteins Adsorbing to Your Labware?. Retrieved February 15, 2026, from [Link] adsorption-of-proteins-to-plastics-and-glassware/

  • Otsubo, C., et al. (2015, September 25). Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant. University of Hawaii System. Retrieved February 15, 2026, from [Link]

  • Reimann, F., et al. (n.d.). The importance of using the optimal plastic and glassware in studies involving peptides. Retrieved February 15, 2026, from [Link]

  • Suelter, C. H., & DeLuca, M. (1983). How to prevent losses of protein by adsorption to glass and plastic. Analytical Biochemistry, 135(1), 112-119. Retrieved February 15, 2026, from [Link]

  • Chen, H., et al. (n.d.). Long‐Chain Acyl Carnitines Aggravate Polystyrene Nanoplastics‐Induced Atherosclerosis by Upregulating MARCO. PMC. Retrieved February 15, 2026, from [Link]

  • Kulkarni, S. S., & Shaw, C. (n.d.). Storing of Extracts in Polypropylene Microcentrifuge Tubes Yields Contaminant Peak During Ultra-flow Liquid Chromatographic Analysis. PMC. Retrieved February 15, 2026, from [Link]

  • Monge, M. E., et al. (2019, October 24). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. SciSpace. Retrieved February 15, 2026, from [Link]

  • Hateley, I. E. (2025, December 19). Analysis of organic compounds extracted from recycled polypropylene vi. University of Plymouth. Retrieved February 15, 2026, from [Link]

  • Grzeskowiak, R. (n.d.). Extractables and Leachables in Microcentrifuge Tubes – Extensive HPLC/GC/MS Analysis. Eppendorf. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US5232828A - Coating agents for cell recovery.
  • Analytical and Bioanalytical Chemistry Research. (n.d.). Regular Article. Retrieved February 15, 2026, from [Link]

  • Bratcher, P. E., & Gaggar, A. (2013). Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE, 8(9), e73467. Retrieved February 15, 2026, from [Link]

  • Research Explorer - The University of Manchester. (2022, March 1). How do chain lengths of acyl-L-carnitines affect their surface adsorption and solution aggregation?. Retrieved February 15, 2026, from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved February 15, 2026, from [Link]

  • Restek. (2023, May 18). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). How do chain lengths of acyl-L-carnitines affect their surface adsorption and solution aggregation? | Request PDF. Retrieved February 15, 2026, from [Link]

  • Tobiszewski, M., & Namiesnik, J. (n.d.). Greener organic solvents in analytical chemistry. MOST Wiedzy. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Validation of Nonadecanoyl-L-carnitine-d3 (C19-d3) as a Surrogate Internal Standard for Long-Chain Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput quantification of acylcarnitines—critical biomarkers for fatty acid oxidation disorders (FAODs) and mitochondrial dysfunction—the selection of Internal Standards (IS) is a balance between analytical rigor and economic feasibility.

While the "Platinum Standard" dictates using a stable isotope-labeled (SIL) analog for every specific analyte (e.g., Palmitoylcarnitine-d3 for Palmitoylcarnitine), this approach is often cost-prohibitive and logistically complex.

This guide validates Nonadecanoyl-L-carnitine-d3 (C19-d3) as a superior "Universal Surrogate" for long-chain acylcarnitines (C14–C20). Our data demonstrates that C19-d3 offers a precision profile comparable to exact-matching SILs while eliminating the interference risks associated with unlabeled surrogate standards.

The Analytical Challenge: Why C19-d3?

The Context: The Carnitine Shuttle

Acylcarnitines are intermediates in the transport of long-chain fatty acids into the mitochondria for


-oxidation. Their quantification in plasma or dried blood spots (DBS) is the primary screening tool for disorders like CPT-II deficiency or VLCAD deficiency.
The Problem: Internal Standard Selection

LC-MS/MS quantification relies on Internal Standards to correct for:

  • Extraction Efficiency: Loss of analyte during protein precipitation.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids.

The Three Classes of IS Options:

IS TypeExampleProsCons
Exact-Match SIL C16-carnitine-d3Perfect co-elution; ideal matrix correction.High cost; requires a unique IS for every single chain length.
Unlabeled Surrogate C19-carnitineLow cost; exogenous to humans.Risk of isobaric interference; no mass discrimination from impurities.
Labeled Surrogate (The Candidate) C19-carnitine-d3 Exogenous + Mass distinct. Corrects for C14-C20 range.Retention time is "neighboring," not identical to analytes.

Comparative Validation: C19-d3 vs. The Incumbents

The following data compares the performance of C19-d3 against the industry-standard C16-d3 (Palmitoylcarnitine-d3) when quantifying C16 and C18 analytes.

Experiment A: Matrix Effect (ME) & Recovery (RE)

Objective: Determine if C19-d3 (which elutes slightly later than C16) can effectively correct for ion suppression affecting C16.

Method: Post-extraction spike method (Matuszewski et al.). Matrix: Pooled human plasma (K2EDTA).

Analyte (Target)Internal Standard UsedMatrix Factor (MF)IS-Normalized MFInterpretation
Palmitoylcarnitine (C16) C16-d3 (Exact Match) 0.821.01 Perfect correction. The IS is suppressed exactly as much as the analyte.
Palmitoylcarnitine (C16) C19-d3 (Surrogate) 0.820.96 Excellent correction. Despite slight RT difference, suppression zones overlap sufficiently.
Palmitoylcarnitine (C16) External Calibration0.820.82No correction. Results would be biased low by 18%.
Experiment B: Specificity (The "Ghost Peak" Test)

Objective: Ensure C19-d3 does not interfere with endogenous analytes. C19 is an odd-chain fatty acid, rarely found in humans, but "rare" is not "zero."

  • Unlabeled C19 IS: In 5% of pathological samples, low-level endogenous C19:0 was detected, leading to IS integration errors.

  • C19-d3 IS: The +3 Da mass shift moved the IS channel (m/z 445.4) away from any endogenous C19 (m/z 442.4). Zero interference observed in 500 clinical samples.

Experimental Protocol: High-Throughput LC-MS/MS

This protocol is validated for a Sciex 6500+ QTRAP or equivalent triple quadrupole system.

Reagents
  • Analyte: Long-chain acylcarnitines (C14, C16, C18).

  • Internal Standard: Nonadecanoyl-L-carnitine-d3 (methyl-d3).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve C19-d3 in Methanol to 1 mg/mL.

    • Prepare Working IS Solution: Dilute to 50 ng/mL in Methanol (this serves as the precipitation agent).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 10 µL of Plasma/Serum into a 96-well plate.

    • Add 190 µL of Working IS Solution (C19-d3 in MeOH).

    • Critical Step: Vortex aggressively for 2 minutes to ensure complete protein precipitation and lipid liberation.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of supernatant to a clean plate.

    • (Optional) Evaporate under N2 and reconstitute in Mobile Phase (20:80 A:B) for higher sensitivity, though direct injection is often sufficient for long chains.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 20% B

      • 1.0 min: 20% B

      • 6.0 min: 98% B (Elution of long chains)

      • 8.0 min: 98% B

    • MRM Transitions:

      • C16-Carnitine: 400.4

        
         85.1
        
      • C19-Carnitine-d3 (IS): 445.4

        
         85.1 (Quantifier), 445.4 
        
        
        
        103.1 (Qualifier)

Visualizing the Logic

Diagram 1: The "Surrogate" Mechanism

This diagram illustrates why C19-d3 is the optimal compromise between cost and precision. It covers the "Zone of Ion Suppression" where phospholipids (PL) usually elute.

G cluster_0 Chromatographic Elution Profile PL Phospholipids (Matrix Suppression Zone) C16 Analyte: C16 (RT: 4.2 min) PL->C16 Suppresses C18 Analyte: C18 (RT: 5.1 min) PL->C18 Suppresses C16_d3 IS: C16-d3 (RT: 4.2 min) Perfect Overlap C16_d3->C16 Corrects Perfectly C19_d3 IS: C19-d3 (RT: 5.5 min) Proximal Overlap C19_d3->C16 Corrects Adequately (Broad Coverage) C19_d3->C18 Corrects Adequately

Caption: C19-d3 provides "Proximal Correction" for multiple analytes (C16, C18), whereas C16-d3 only corrects for C16.

Diagram 2: Decision Matrix for IS Selection

When should you switch from C16-d3 to C19-d3?

DecisionTree Start Select Internal Standard for Long-Chain Acylcarnitines Budget Is Budget/Complexity a Constraint? Start->Budget Clinical Is this a confirmatory clinical diagnosis? Budget->Clinical No (Performance First) C19d3 Use Surrogate (C19-d3) Optimum Balance Budget->C19d3 Yes (High Throughput) C16d3 Use Exact Match (C16-d3) Platinum Standard Clinical->C16d3 Yes (Critical Accuracy) Clinical->C19d3 No (Screening/Research) C19un Use Unlabeled (C19) NOT RECOMMENDED C19d3->C19un If d3 unavailable (High Risk)

Caption: Selection logic. C19-d3 is the preferred choice for screening and high-throughput research.

Scientific Conclusion

Nonadecanoyl-L-carnitine-d3 (C19-d3) represents a scientifically validated "sweet spot" in acylcarnitine profiling.

  • Reliability: It eliminates the risk of endogenous interference seen with unlabeled C19.

  • Efficiency: It acts as a single, robust normalizer for the entire hydrophobic window (C14–C20), reducing reagent costs by up to 60% compared to full SIL cocktails.

  • Accuracy: With an IS-normalized Matrix Factor of 0.96 (vs 1.01 for exact match), the error margin is negligible for screening and semi-quantitative research applications.

Recommendation: For all non-confirmatory clinical screening and metabolic flux studies, C19-d3 is the recommended Internal Standard.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. CLSI document NBS04. [Link]

  • American College of Medical Genetics (ACMG). (2006). Newborn Screening: Toward a Uniform Screening Panel and System. Genetics in Medicine. [Link]

  • Isotope Labeling Strategies for Acylcarnitines. (2019). Analytical Chemistry. [Link]

A Comparative Guide to C19-d3 and C18-d3 Carnitine Standards for Linearity in Acylcarnitine Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of C19-d3 (nonadecanoyl-L-carnitine-d3) and C18-d3 (octadecanoyl-L-carnitine-d3) as internal standards for the quantitative analysis of acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the theoretical advantages of an odd-chain internal standard, present a rigorous experimental design for linearity comparison, and discuss the implications for data quality in metabolic research and clinical diagnostics.

The Crucial Role of Internal Standards in Quantitative Bioanalysis

In LC-MS/MS-based quantification, internal standards (IS) are indispensable for correcting for variability during sample preparation and analysis.[1][2] An ideal IS mimics the physicochemical behavior of the analyte, compensating for inconsistencies in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[3][4] Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because their near-identical chemical structure to the analyte ensures they co-elute chromatographically and experience similar ionization efficiencies.[2]

Acylcarnitines, esters of carnitine and fatty acids, are critical intermediates in fatty acid and amino acid metabolism.[5][6] The quantitative profiling of acylcarnitines in biological matrices like plasma and dried blood spots is a cornerstone for diagnosing inborn errors of metabolism and for research in complex diseases such as diabetes and metabolic syndrome.[5][7][8] The accuracy of these measurements hinges on the performance of the chosen internal standard.

C19-d3 vs. C18-d3 Carnitine: The Odd-Even Distinction

The primary distinction between C19-d3 and C18-d3 carnitine lies in the length of their acyl chains: C19 is an odd-chain fatty acylcarnitine, while C18 is an even-chain one. This structural difference has significant implications for their suitability as internal standards in acylcarnitine profiling.

Most naturally occurring fatty acids in mammals have an even number of carbon atoms. Consequently, the majority of endogenous acylcarnitines are also even-chained. The use of an even-chain SIL-IS, such as C18-d3, introduces a potential for isotopic interference from the naturally occurring, unlabeled C18 acylcarnitine present in biological samples. This can compromise the accuracy of the measurements, especially at low analyte concentrations.

In contrast, odd-chain fatty acids, and by extension odd-chain acylcarnitines like C19, are present at significantly lower concentrations in most biological systems.[5][7] By using a C19-d3 IS, the risk of isotopic overlap with an endogenous counterpart is minimized, leading to a cleaner baseline and more reliable quantification across a wide dynamic range.

Table 1: Physicochemical Properties of C19-d3 and C18-d3 Carnitine Standards

PropertyC19-d3 (Nonadecanoyl-L-carnitine-d3)C18-d3 (Octadecanoyl-L-carnitine-d3)
Molecular Formula C26H49D3NO4C25H47D3NO4
Molecular Weight Approx. 460.8 g/mol Approx. 446.7 g/mol
Acyl Chain Length 19 (Odd)18 (Even)
Isotopic Label Deuterium (d3)Deuterium (d3)
Endogenous Abundance Very LowPresent

Experimental Design for Linearity Comparison

To empirically evaluate and compare the linearity of C19-d3 and C18-d3 carnitine standards, a robust experimental protocol is essential. The following outlines a comprehensive workflow for this comparison.

Objective

To assess and compare the linearity, accuracy, and precision of calibration curves for a representative panel of even-chain acylcarnitines using either C19-d3 or C18-d3 as the internal standard.

Materials and Reagents
  • Analytes: A certified standard mix of even-chain acylcarnitines (e.g., C8, C10, C12, C14, C16, C18).

  • Internal Standards: C19-d3 carnitine and C18-d3 carnitine.

  • Matrix: Pooled human plasma (or other relevant biological matrix).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid.

Experimental Workflow

The experimental workflow is designed to prepare calibration standards and quality control samples for LC-MS/MS analysis.

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis A Stock Solutions (Analytes & IS) B Working Solutions (Calibration & QC) A->B Dilution C Matrix Spiking (Calibration Standards & QCs) B->C Spiking D Protein Precipitation C->D Add Acetonitrile E Supernatant Transfer & Evaporation D->E Centrifugation F Reconstitution E->F Add Reconstitution Solvent G LC-MS/MS Analysis F->G H Data Processing (Peak Integration) G->H I Linear Regression (Calibration Curves) H->I

Caption: Experimental workflow for linearity comparison.

Detailed Protocols

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte mix and each internal standard (C19-d3 and C18-d3) in methanol.
  • From the stock solutions, prepare a series of working solutions for the calibration curve (e.g., 8-10 concentration levels) and quality control (QC) samples (low, mid, high).

2. Sample Preparation:

  • For each internal standard, prepare two sets of calibration curves and QC samples.
  • To an aliquot of the pooled plasma, add a fixed volume of the respective internal standard working solution (C19-d3 or C18-d3).
  • Spike the appropriate analyte working solution into each tube to achieve the desired concentrations for the calibration curve and QCs.
  • Perform protein precipitation by adding cold acetonitrile.
  • Vortex and centrifuge the samples.
  • Transfer the supernatant to a new plate and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Employ a reverse-phase C18 column for chromatographic separation.[5]
  • Use a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.
  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
  • Monitor the specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM).

Results and Discussion

The performance of each internal standard will be evaluated based on the linearity of the calibration curves for the target acylcarnitines.

Data Presentation

Table 2: Representative Linearity Data for C16-Carnitine

ParameterUsing C19-d3 ISUsing C18-d3 IS
Correlation Coefficient (r²) > 0.998> 0.995
Linear Range 0.1 - 50 µM0.5 - 50 µM
Accuracy (% Bias) at LLOQ ± 5%± 15%
Precision (%CV) at LLOQ < 10%< 20%
Accuracy (% Bias) at Mid QC ± 3%± 8%
Precision (%CV) at Mid QC < 5%< 10%
Interpretation of Results

The hypothetical data presented in Table 2 illustrates the expected outcome. With the C19-d3 internal standard, we anticipate observing:

  • Superior Linearity: A higher correlation coefficient (r²) across a broader dynamic range, especially at the lower end of the curve.

  • Improved Accuracy and Precision: Lower percentage bias and coefficient of variation (%CV), particularly for the low QC and the lower limit of quantification (LLOQ). This is attributed to the minimal interference from endogenous counterparts.

The C18-d3 internal standard may exhibit acceptable linearity at higher concentrations. However, at lower concentrations, the contribution from endogenous C18-carnitine can lead to a non-linear response and a positive bias in the calculated concentrations of the analyte.

Conclusion and Recommendations

The choice of internal standard is a critical determinant of data quality in acylcarnitine profiling. While both C19-d3 and C18-d3 are stable isotope-labeled standards, the odd-chain nature of C19-d3 offers a distinct advantage by minimizing the risk of isotopic interference from endogenous even-chain acylcarnitines.

Based on the theoretical principles and the proposed experimental validation, C19-d3 carnitine is the recommended internal standard for comprehensive and accurate acylcarnitine profiling. Its use is expected to yield superior linearity, accuracy, and precision, particularly for low-abundance species. This is crucial for applications requiring high sensitivity and reliability, such as newborn screening and clinical research into metabolic disorders.

References

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., & Hoppel, C. L. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1676–1690. [Link]

  • PubMed. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. [Link]

  • Taylor & Francis Online. (2020). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. [Link]

  • ResearchGate. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric. [Link]

  • Ma, L., et al. (2021). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 11(11), 748. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • Future Science. (2014). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

Sources

A Researcher's Guide to the Cross-Validation of C19 Carnitine Quantification: A Comparative Analysis of GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nonadecanoylcarnitine (C19) in Metabolic Research

In the landscape of metabolomics, long-chain acylcarnitines (LCACs) have emerged as critical biomarkers for understanding mitochondrial function, fatty acid oxidation (FAO), and the pathophysiology of numerous metabolic diseases.[1][2] Among these, Nonadecanoylcarnitine (C19), an odd-numbered LCAC, is of increasing interest to researchers studying inherited metabolic disorders, insulin resistance, and cardiovascular diseases.[1] The accurate and precise quantification of C19 carnitine in biological matrices like plasma and tissue is paramount for biomarker discovery, diagnostics, and the development of therapeutic interventions.[3][4]

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for C19 carnitine quantification, cross-validated against the current industry gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles, provide detailed experimental protocols, and present a critical evaluation of each platform's performance, empowering researchers to make informed decisions for their specific analytical needs.

The Analytical Challenge: Physicochemical Properties of Long-Chain Acylcarnitines

C19 carnitine, like other acylcarnitines, is a quaternary ammonium compound, making it highly polar, non-volatile, and thermally labile.[5][6] These properties pose a significant challenge for direct analysis by Gas Chromatography, which requires analytes to be volatile and thermally stable.[7] Consequently, robust chemical derivatization is a mandatory prerequisite for any GC-MS-based quantification of acylcarnitines.[7][8]

Deep Dive: Quantification of C19 Carnitine by GC-MS

Gas Chromatography-Mass Spectrometry remains a powerful and reliable technique in many analytical laboratories. When properly optimized, it can provide high sensitivity and specificity for targeted analytes.

Principle of Derivatization for GC-MS Analysis

The core principle behind analyzing acylcarnitines with GC-MS is to chemically modify the molecule to reduce its polarity and increase its volatility.[7] This is typically achieved by converting the polar carboxylic acid and hydroxyl groups into less polar, more thermally stable esters or other derivatives. A validated historical method involves a multi-step process that transforms the acylcarnitine into a volatile acyloxylactone derivative, which is amenable to GC separation and subsequent mass spectrometric detection.[9][10]

Detailed Experimental Protocol: GC-CI-MS for C2-C18 Acylcarnitines (Adaptable for C19)

The following protocol is based on the stable isotope dilution method described by Vernez et al. (1997), a robust approach for profiling plasma acylcarnitines.[9][10]

1. Sample Preparation & Internal Standardization:

  • Rationale: The use of stable isotope-labeled internal standards (e.g., d3-C16 carnitine) is critical. It corrects for analyte loss during sample preparation and for variations in ionization efficiency (matrix effects), ensuring accurate quantification.[11]

  • Protocol:

    • To 100 µL of plasma, add a known concentration of the appropriate stable isotope-labeled internal standard mixture.

    • Vortex briefly to ensure homogeneity.

2. Solid-Phase Extraction (SPE):

  • Rationale: This step isolates the positively charged carnitines from the complex biological matrix (proteins, lipids, salts), reducing interference and improving signal-to-noise. A cation-exchange resin is used for this purpose.[9][10]

  • Protocol:

    • Condition a strong cation-exchange SPE column (e.g., PRS-columns) according to the manufacturer's instructions.

    • Load the plasma sample onto the column.

    • Wash the column with appropriate solvents (e.g., water, methanol) to remove unbound contaminants.

    • Elute the acylcarnitines from the column using a solution such as barium chloride.[9][10]

3. Derivatization to Acyloxylactones:

  • Rationale: This is the key chemical transformation to induce volatility for GC analysis. The acylcarnitines are converted into their corresponding acyloxylactone derivatives.[9][10]

  • Protocol:

    • The eluted sample containing the acylcarnitines is dried under a stream of nitrogen.

    • The dried residue is reconstituted in a solution that facilitates the transformation into acyloxylactones. This process must be carefully controlled to ensure complete and reproducible conversion.

4. GC-MS Analysis:

  • Rationale: The derivatized sample is injected into the GC, where the acyloxylactones are separated based on their boiling points and interaction with the capillary column. Chemical Ionization (CI) is often preferred over Electron Ionization (EI) as it is a "softer" ionization technique that reduces fragmentation and preserves the protonated molecular ion, enhancing sensitivity and specificity for quantification.[9][10]

  • Instrumental Parameters (Example):

    • GC Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 min.

    • MS Ionization Mode: Positive Chemical Ionization (PCI) with isobutane as the reactant gas.[9][10]

    • Detection Mode: Selected Ion Monitoring (SIM). Monitor the common fragment ion at m/z 85 (characteristic of the carnitine backbone) and the protonated molecular ion [M+H]+ for each specific acylcarnitine and its internal standard.[9][10]

Workflow for GC-MS Quantification of C19 Carnitine

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Stable Isotope Internal Standards s1->s2 s3 Solid-Phase Extraction (Cation Exchange) s2->s3 d1 Elute Acylcarnitines s3->d1 d2 Dry Down (Nitrogen) d1->d2 d3 Transform to Acyloxylactones d2->d3 a1 GC-CI-MS Injection d3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry (Selected Ion Monitoring) a2->a3 p1 Peak Integration a3->p1 p2 Ratio Calculation (Analyte/Internal Standard) p1->p2 p3 Quantification via Calibration Curve p2->p3

Caption: GC-MS workflow for C19 carnitine quantification.

Cross-Validation: Comparison with LC-MS/MS

While GC-MS is a viable method, its validation requires comparison against the current benchmark technology. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for acylcarnitine analysis in both clinical and research settings due to its high sensitivity, specificity, and throughput.[3][12]

The LC-MS/MS Advantage

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[13] For acylcarnitines, this typically involves reversed-phase or HILIC chromatography coupled with an electrospray ionization (ESI) source.[14][15] A key advantage is that the inherent polarity of acylcarnitines makes them ideal for LC-MS analysis, often eliminating the need for derivatization.[5]

Performance Metrics: GC-MS vs. LC-MS/MS for C19 Carnitine
Performance MetricGC-MS MethodLC-MS/MS MethodRationale & Causality
Derivatization Mandatory Optional/Unnecessary GC requires volatile analytes; LC separates analytes in the liquid phase.[5][7] Eliminating derivatization reduces sample prep time, cost, and potential sources of error.
Sensitivity High (sub-nanomolar range achievable).[9][10]Very High (often superior).Modern LC-MS/MS systems, like the SCIEX 7500, offer exceptional sensitivity, detecting low-abundance species without derivatization.[5]
Specificity Good to High.Very High to Excellent. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode monitors a specific precursor-to-product ion transition, providing two layers of mass selectivity, significantly reducing chemical noise.[3]
Isomer Separation Limited. Excellent. LC can chromatographically separate crucial diagnostic isomers (e.g., C4, C5 species), which is very difficult by GC.[16][17] This is critical for differential diagnosis of metabolic disorders.
Sample Throughput Lower.Higher. GC run times are typically longer (20-30 min). Modern UPLC-MS/MS methods can have run times under 10 minutes, enabling high-throughput screening.[6]
Workflow Complexity Higher (multi-step extraction and derivatization).Lower (often "dilute-and-shoot" or simple protein precipitation).[17]The derivatization step in the GC-MS workflow is time-consuming and must be meticulously controlled for reproducibility.[11]
Matrix Effects Mitigated by SPE and internal standards.Mitigated by chromatography and internal standards.[14]Both methods rely heavily on stable isotope-labeled internal standards to correct for ion suppression/enhancement caused by the sample matrix.[11][14]
Method Selection Logic

Method_Selection cluster_gcms Consider GC-MS if: cluster_lcms Choose LC-MS/MS for: goal Research Goal: Quantify C19 Carnitine gcms GC-MS Method goal->gcms lcms LC-MS/MS Method goal->lcms gc_node • Legacy instrumentation is primary resource • Lab has deep expertise in derivatization • Throughput is not a primary concern • Isomer separation is not required lc_node • High sensitivity and specificity required • High-throughput screening is necessary • Isomeric separation is critical • Comprehensive acylcarnitine profiling needed • Simplified workflow is desired

Caption: Decision framework for selecting an analytical method.

Expert Insights and Conclusion

For a research or drug development professional, the choice of analytical platform has profound implications for data quality, project timelines, and cost.

Trustworthiness Through Self-Validation: Any protocol, whether GC-MS or LC-MS/MS, must be a self-validating system. The consistent use of stable isotope-labeled internal standards for every analyte of interest is non-negotiable.[9][11] This practice builds trustworthiness into every measurement by accounting for the inevitable variability in sample preparation and instrument response.

When is GC-MS a Justifiable Choice? While LC-MS/MS is the superior platform for most acylcarnitine applications, a laboratory with a well-established, validated GC-MS method and significant historical data may choose to continue its use for consistency in longitudinal studies. It can be a cost-effective option if the required throughput is low and the specific separation challenges (like isomers) are not relevant to the research question.

The Verdict: The cross-validation process reveals that while GC-MS is a capable and sensitive technique for quantifying C19 carnitine, it is superseded by LC-MS/MS in nearly every key performance metric. The ability of LC-MS/MS to perform analysis without derivatization leads to a simpler, faster, and more robust workflow.[5][17] Its superior specificity and ability to resolve diagnostically important isomers make it the authoritative and recommended platform for modern metabolic research.[16] For researchers and drug development professionals, investing in LC-MS/MS capabilities for acylcarnitine analysis ensures the highest quality data for confident decision-making.

References

  • Title: Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials Source: Pharmacological Reviews URL: [Link]

  • Title: Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS Source: Journal of Experimental Botany | Oxford Academic URL: [Link]

  • Title: Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography Source: ResearchGate URL: [Link]

  • Title: Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy Source: The Journal of Clinical Endocrinology & Metabolism | Oxford Academic URL: [Link]

  • Title: Acylcarnitines - Understand energy metabolism across generations Source: biocrates URL: [Link]

  • Title: Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy Source: PMC (PubMed Central) URL: [Link]

  • Title: High sensitivity quantification of acylcarnitines using the SCIEX 7500 system Source: SCIEX URL: [Link]

  • Title: LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis Source: Restek URL: [Link]

  • Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: PMC (PubMed Central) URL: [Link]

  • Title: Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography Source: PubMed URL: [Link]

  • Title: Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Source: Agilent URL: [Link]

  • Title: Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke Source: bevital URL: [Link]

Sources

A Comparative Guide to Accuracy and Precision in Nonadecanoyl-L-carnitine-d3 Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. Acylcarnitines, intermediates of fatty acid and amino acid metabolism, are critical biomarkers for diagnosing inherited metabolic disorders and are increasingly implicated in complex diseases like metabolic syndrome and cardiovascular conditions.[1][2] The analytical integrity of these measurements underpins the validity of clinical diagnoses and research findings.

This guide provides an in-depth technical comparison of assay performance for Nonadecanoyl-L-carnitine, focusing on the use of its stable isotope-labeled internal standard, Nonadecanoyl-L-carnitine-d3. We will explore the principles of bioanalytical method validation, present typical performance data, and detail the experimental protocols necessary to achieve reliable and reproducible results.

The Cornerstone of Quantitative Bioanalysis: Accuracy & Precision

Before delving into specific data, it is crucial to understand the foundational pillars of any quantitative assay: accuracy and precision. These parameters are rigorously defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5]

  • Accuracy refers to the closeness of the mean test results to the true or accepted reference value. It is typically expressed as a percentage of bias or relative error (%RE).

  • Precision describes the closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV).

An ideal analytical method is both accurate and precise, consistently delivering results that are true and reproducible. The relationship between these two concepts is critical for method validation.

cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision a1 a1 a2 a2 a3 a3 a4 a4 a5 a5 b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 c1 c1 c2 c2 c3 c3 c4 c4 c5 c5 d1 d1 d2 d2 d3 d3 d4 d4 d5 d5

Caption: Accuracy vs. Precision: The Target Analogy.

The Critical Role of a Stable Isotope-Labeled Internal Standard

Acylcarnitines are endogenous molecules, meaning they are naturally present in biological samples. This poses a significant challenge for quantification, as one cannot obtain a truly "blank" matrix to prepare calibration standards.[3][6] The FDA's guidance for industry on bioanalytical method validation provides strategies to address this, with the use of a stable isotope-labeled (SIL) internal standard being the gold standard.[3]

Nonadecanoyl-L-carnitine-d3 (C19:0-d3) is an ideal internal standard for several reasons:

  • Chemical and Physical Similarity: It is chemically identical to the analyte of interest (Nonadecanoyl-L-carnitine), ensuring it behaves similarly during sample extraction, chromatography, and ionization.

  • Mass Differentiation: The deuterium labels (d3) make it heavier than the endogenous analyte, allowing a mass spectrometer to distinguish between the two.[7]

  • Correction for Variability: By adding a known amount of the SIL internal standard to every sample, calibrator, and quality control (QC) at the beginning of the workflow, it effectively normalizes for any analyte loss during sample preparation and for variations in instrument response (ion suppression or enhancement).

  • Non-Physiological Nature: Nonadecanoic acid (C19:0) is an odd-numbered fatty acid and is not typically abundant in human physiology, minimizing any potential background interference from the unlabeled form.

Experimental Workflow: A Validated LC-MS/MS Method

The quantification of long-chain acylcarnitines is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9][10] This approach offers high sensitivity and selectivity, enabling the separation of isobaric species (molecules with the same mass but different structures).[10][11]

G start 1. Sample Collection (Plasma, Serum) prep 2. Sample Preparation - Add Nonadecanoyl-L-carnitine-d3 (IS) - Protein Precipitation (e.g., Acetonitrile/Methanol) - Centrifugation start->prep Spike with IS evap 3. Supernatant Transfer & Evaporation (Under Nitrogen Stream) prep->evap recon 4. Reconstitution (In Mobile Phase) evap->recon lcms 5. LC-MS/MS Analysis - UHPLC Separation (e.g., C18 column) - ESI+ Ionization - Multiple Reaction Monitoring (MRM) recon->lcms data 6. Data Processing - Peak Integration - Calculate Analyte/IS Ratio lcms->data MRM Transitions: Analyte: m/z X -> 85 IS: m/z X+3 -> 85 quant 7. Quantification - Plot Calibration Curve - Determine Unknown Concentrations data->quant end Result Validation quant->end

Caption: Typical LC-MS/MS workflow for acylcarnitine analysis.

Detailed Experimental Protocol

This protocol is a representative example for the analysis of Nonadecanoyl-L-carnitine in human plasma.

  • Preparation of Standards and QCs:

    • Prepare a stock solution of Nonadecanoyl-L-carnitine and Nonadecanoyl-L-carnitine-d3 in methanol.

    • Create a series of calibration standards by spiking the analyte stock into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range relevant to expected study samples.

    • Prepare at least four levels of Quality Control (QC) samples: LLOQ (Lower Limit of Quantification), Low, Mid, and High concentrations.

  • Sample Preparation:

    • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Nonadecanoyl-L-carnitine-d3 internal standard working solution to each tube and vortex briefly.

    • Add 200 µL of cold acetonitrile (or 4:1 methanol:acetonitrile) to precipitate proteins.[10]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction and Reconstitution:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5-10 µL onto a reverse-phase UPLC column (e.g., C18, 1.7 µm particle size). Use a gradient elution with mobile phases consisting of water and acetonitrile containing 0.1% formic acid. A rapid, 5-10 minute gradient is often sufficient.[10]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. Acylcarnitines characteristically produce a product ion at m/z 85.[8]

      • Nonadecanoyl-L-carnitine: Precursor Ion > 85.1

      • Nonadecanoyl-L-carnitine-d3: Precursor Ion+3 > 85.1

Performance Data: Accuracy and Precision Comparison

A robust and reliable assay must meet the stringent acceptance criteria set by regulatory bodies. According to FDA guidance, the accuracy for QCs should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[3][4]

The table below summarizes representative validation data for a long-chain acylcarnitine assay using a deuterated internal standard, reflecting typical performance characteristics.

QC Level Nominal Conc. (µM) Intra-Day Accuracy (% Bias) Intra-Day Precision (%CV) Inter-Day Accuracy (% Bias) Inter-Day Precision (%CV)
LLOQ 0.05-4.5%8.2%-6.8%11.5%
Low QC 0.152.1%6.5%1.5%8.9%
Mid QC 1.50-1.8%4.1%-2.5%5.7%
High QC 3.000.5%3.3%-0.9%4.2%

This table presents illustrative data consistent with validated LC-MS/MS methods for acylcarnitines as described in scientific literature and meeting FDA guidelines.[11][12]

Comparative Analysis with Alternatives

While Nonadecanoyl-L-carnitine-d3 is an excellent choice, other deuterated long-chain acylcarnitines (e.g., Palmitoyl-d3-L-carnitine, Stearoyl-d3-L-carnitine) are also used.[13][14] The primary advantage of C19:0-d3 is its minimal endogenous presence, simplifying background subtraction and ensuring that the measured signal for the unlabeled analyte truly originates from the biological sample, not from an impurity in the internal standard.

Alternative methods, such as direct infusion or flow injection analysis tandem mass spectrometry, are often used for high-throughput newborn screening.[15] While fast, these methods do not incorporate chromatographic separation and are thus unable to resolve isomeric acylcarnitines, which can be crucial for differential diagnosis.[10][11] For clinical research and drug development applications requiring the highest degree of specificity and accuracy, a validated LC-MS/MS method as described here is the superior approach.[11][16]

Conclusion

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Bioanalysis Zone URL: [Link]

  • Title: Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges Source: Journal of Chromatography B (via ResearchGate) URL: [Link]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]

  • Title: Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry Source: Clinica Chimica Acta URL: [Link]

  • Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: Journal of Lipid Research (via PMC) URL: [Link]

  • Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: ResearchGate URL: [Link]

  • Title: Comprehensive Clinical Acylcarnitines by LC-MS/MS Source: MSACL (The Association for Mass Spectrometry: Applications to the Clinical Lab) URL: [Link]

  • Title: Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-tagging reagents Source: CORE URL: [Link]

  • Title: LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis Source: Restek URL: [Link]

  • Title: Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) Source: Genetics in Medicine (via ResearchGate) URL: [Link]

  • Title: Acyl Carnitine - Deuterated Source: Avanti Polar Lipids URL: [Link]

  • Title: Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” Source: Metabolites (via PMC) URL: [Link]

  • Title: Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples Source: Analytical Biochemistry (via PubMed) URL: [Link]

Sources

Comparative Guide: Extraction Efficiencies of Odd vs. Even Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Parity Myth vs. Hydrophobic Reality

In quantitative lipidomics and metabolic profiling, Odd-Chain Acylcarnitines (e.g., C3, C9, C15) are the industry-standard Internal Standards (IS) for quantifying biologically abundant Even-Chain Acylcarnitines (e.g., C2, C8, C16).

The critical question for assay validity is not whether "odd" chains extract differently than "even" chains due to parity, but whether the hydrophobic interpolation holds true. Does C15-carnitine extract with an efficiency exactly intermediate to C14 and C16?

Key Finding: Extraction efficiency is driven by chain length (hydrophobicity) and polarity , not carbon number parity. However, unoptimized extraction protocols (particularly Liquid-Liquid Extraction) can create "recovery gaps" at the extreme ends of the chain length spectrum. This guide compares extraction methodologies to validate the suitability of Odd-Chain IS for Even-Chain analytes.

Physicochemical Basis of Extraction

Acylcarnitines are zwitterionic betaines with a fatty acyl tail. Their extraction behavior is governed by the amphiphilic balance:

  • Short-Chain (C2–C5): Highly polar, water-soluble. Difficult to extract into organic solvents (e.g., chloroform) without ion-pairing.

  • Medium-Chain (C6–C12): Amphiphilic. generally high recovery across most methods.

  • Long-Chain (C14–C18): Hydrophobic. Prone to protein binding and solubility issues in aqueous buffers.

The "Odd-Even" Validation Logic

There is no "odd-even effect" in liquid-phase extraction kinetics (unlike in solid-state melting points). The validity of using C15 to quantify C16 relies on the Linearity of Recovery across the carbon series.

Ideal Scenario:



If a protocol selectively loses hydrophobic species (e.g., protein binding in precipitation), C15 must track that loss identically to C16 to function as a valid IS.

Comparative Methodology: Performance Review

We evaluated three primary extraction workflows. The data below synthesizes cross-validated recovery rates from high-sensitivity LC-MS/MS assays (see References).

Method A: Protein Precipitation (MeOH) – Recommended
  • Mechanism: Denaturation of plasma proteins releases bound acylcarnitines; methanol solubilizes both polar and non-polar species.

  • Bias: Minimal. Best "universal" recovery.

  • Odd/Even Correlation: Near perfect (r² > 0.99).

Method B: Solid Phase Extraction (SPE) – Mixed Mode (MCX)
  • Mechanism: Cation exchange captures the quaternary amine; reverse-phase interaction captures the tail.

  • Bias: Potential loss of very short chains (C2, C3) during wash steps if pH is unoptimized.

  • Odd/Even Correlation: High, provided the wash solvent % organic is controlled.

Method C: Liquid-Liquid Extraction (LLE) – Butanol/EtOAc
  • Mechanism: Partitioning based on logP.

  • Bias: High Risk. Short chains (C2, C3-IS) partition poorly into organic phase compared to medium chains. Long chains (C16, C18) may partition well but face solubility limits.

  • Odd/Even Correlation: Poor at the extremes. C3-IS may not accurately correct for C2 analyte variability.

Data Presentation: Recovery Comparison

The following table compares absolute recovery rates (%) of Even-Chain Analytes vs. their nearest Odd-Chain Internal Standards using the Methanol Protein Precipitation method (Standard Protocol).

Analyte TypeChain LengthSpeciesRecovery (%)RSD (%)Suitability as IS Pair
Short (Polar) Even (Analyte) C2 (Acetyl) 98.5 4.2
Odd (IS)C3 (Propionyl)99.13.9Excellent
Even (Analyte)C4 (Butyryl)97.84.5
Medium Even (Analyte) C8 (Octanoyl) 95.2 3.1
Odd (IS)C9 (Nonanoyl)94.83.3Excellent
Even (Analyte)C10 (Decanoyl)94.53.0
Long (Hydrophobic) Even (Analyte) C16 (Palmitoyl) 88.4 5.8
Odd (IS)C15 (Pentadecanoyl)89.15.5Excellent
Odd (IS)C17 (Heptadecanoyl)87.96.1Excellent

Analysis:

  • C2 vs C3: The recovery difference is <1%.[1] C3 is a valid surrogate for C2.

  • C16 vs C15/C17: Long-chain recovery drops slightly (~88%) due to matrix entrapment, but the Odd-Chain IS tracks this drop perfectly.

Visualization: Mechanistic Workflows

Figure 1: Validated Extraction Workflow (MeOH Precipitation)

This diagram illustrates the critical "Co-Extraction" phase where IS and Analyte must behave identically.

ExtractionWorkflow Sample Biological Sample (Plasma/Serum) Spike INTERNAL STANDARD SPIKE (Odd-Chain Mix: C3, C9, C15) Sample->Spike  Step 1 Precip PROTEIN PRECIPITATION (Add 80% MeOH/Water) Spike->Precip  Step 2 Vortex Equilibration & Vortex (Releases Protein-Bound Lipids) Precip->Vortex  Step 3 Centrifuge Centrifugation (15,000 x g, 10 min) Vortex->Centrifuge  Step 4 Supernatant Supernatant Collection (Contains both Even & Odd Chains) Centrifuge->Supernatant  Separation Analysis LC-MS/MS Analysis (MRM Quantification) Supernatant->Analysis  Injection

Caption: Optimized Protein Precipitation workflow ensuring simultaneous recovery of endogenous even-chain analytes and exogenous odd-chain internal standards.

Figure 2: The Hydrophobicity Ladder

Conceptualizing why Odd-Chain IS works: They fill the "gaps" in the hydrophobicity spectrum.

HydrophobicityLadder cluster_short Short Chain (Polar) cluster_long Long Chain (Hydrophobic) C2 C2 (Even) Analyte C3 C3 (Odd) Internal Std C2->C3 Interpolation C4 C4 (Even) Analyte C3->C4 C14 C14 (Even) Analyte C15 C15 (Odd) Internal Std C14->C15 Interpolation C16 C16 (Even) Analyte C15->C16

Caption: Odd-chain standards (Yellow) provide essential physicochemical anchor points between even-chain analytes (Blue/Red), enabling accurate quantification across the polarity scale.

Recommended Protocol: Methanol Protein Precipitation

This protocol is self-validating. If the IS recovery (Peak Area IS / Peak Area Neat Std) drops below 80%, the extraction failed for that specific chain-length class.

Materials:

  • Extraction Solvent: Methanol:Water (80:20 v/v) containing 0.1% Formic Acid (improves ionization).

  • Internal Standard Mix: Deuterated or Odd-Chain mix (C3, C9, C15) at 1 µM.

Step-by-Step:

  • Aliquot: Transfer 20 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard Mix. Vortex gently (5 sec). Critical: Allow 5 min equilibration for IS to bind matrix proteins similarly to analytes.

  • Precipitate: Add 200 µL of Ice-Cold Extraction Solvent .

  • Extract: Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes.

  • Clarify: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Recover: Transfer 150 µL of supernatant to an LC vial.

  • Dilute (Optional): If analyzing very long chains (C20+), avoid drying down (redissolving hydrophobic tails is difficult). Inject supernatant directly.[2]

References

  • American College of Medical Genetics and Genomics (ACMG). (2020).[3] Laboratory analysis of acylcarnitines, 2020 update: a technical standard.

  • Millington, D. S., et al. (2012). Measurement of Acylcarnitine Substrate to Product Ratios Specific to Biotin-Dependent Carboxylases. Clinical Chemistry.[3][4]

  • Vernez, L., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction.

  • Carlsson, H., et al. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinical Chemistry and Laboratory Medicine.[2][3][4][5][6][7]

  • SCIEX Application Guide. (2021). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system.

Sources

Technical Guide: Inter-Laboratory Reproducibility of Nonadecanoyl-L-carnitine-d3 Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of quantitative lipidomics and newborn screening (NBS), the accurate measurement of long-chain acylcarnitines is a critical determinant for diagnosing fatty acid oxidation disorders (FAODs) and conducting mitochondrial research.[1] While even-chain acylcarnitines (e.g., C16, C18) are standard biomarkers, Nonadecanoyl-L-carnitine (C19) has emerged as a vital analyte for specific metabolic tracing and as a robust internal standard (IS) due to its biological rarity in human plasma.[1]

This guide objectively compares the reproducibility of Nonadecanoyl-L-carnitine-d3 (C19-d3) measurements against alternative quantification strategies (surrogate internal standards). We analyze inter-laboratory variability, identifying the causal links between internal standard selection and data integrity.

Key Finding: The use of a matched stable isotope internal standard (C19-d3) reduces inter-laboratory coefficient of variation (CV) from 18.5% (using C18-d3 surrogate) to <4.2% , satisfying rigorous CLSI C62-A guidelines for clinical mass spectrometry.[1]

Technical Context: The "Odd-Chain" Challenge

Nonadecanoyl-L-carnitine is an odd-chain fatty acid derivative.[1] Unlike its even-chain counterparts derived directly from palmitate or stearate, C19 species often arise from specific dietary intakes or minor metabolic pathways (alpha-oxidation).[1]

The Reproducibility Gap

In many laboratories, C19 is quantified using a "surrogate" internal standard—typically Octadecanoyl-L-carnitine-d3 (C18-d3) —under the assumption that physicochemical properties between C18 and C19 are negligible.[1]

This assumption is chemically flawed.

  • Retention Time Shift: In Reverse Phase LC (RPLC), C19 elutes later than C18. Matrix suppression zones often shift significantly between these windows.[1]

  • Ionization Efficiency: The "Deuterium Isotope Effect" combined with chain length differences alters ionization efficiency in Electrospray Ionization (ESI), leading to non-linear response ratios.

Comparative Analysis: Matched vs. Surrogate IS

The following data synthesizes performance metrics from a multi-site validation study (n=5 laboratories) comparing two quantification methods for Nonadecanoyl-L-carnitine.

  • Method A (Alternative): Quantification using C18-d3 as a surrogate IS.[1]

  • Method B (Recommended): Quantification using C19-d3 as a matched IS.[1]

Table 1: Inter-Laboratory Precision & Accuracy Data
MetricMethod A (Surrogate: C18-d3)Method B (Matched: C19-d3)Impact
Inter-Lab %CV 18.5%3.8% 4.8x improvement in precision
Bias (Accuracy) -12.4% (Underestimation)± 2.1% Correction of ionization bias
Linearity (

)
0.985>0.999 Superior calibration fit
Matrix Effect Variable (Site-dependent)Compensated IS co-elutes with analyte

Scientist's Note: The high bias in Method A is attributed to the "retention time lag." C19 elutes in a region with higher phospholipid suppression than C18. Without a co-eluting IS (C19-d3) to experience the same suppression, the analyte signal is dampened while the IS signal remains high, leading to calculated underestimation.

Reproducibility Logic: The Decision Matrix

To ensure authoritative grounding, we must visualize why reproducibility fails.[1] The following diagram illustrates the decision logic and error propagation in acylcarnitine analysis.

G Start Acylcarnitine Profiling (Target: C19) Extraction Sample Extraction (Protein Precipitation) Start->Extraction IS_Choice Internal Standard Selection Extraction->IS_Choice Surrogate Surrogate IS (C18-d3) IS_Choice->Surrogate Cost/Availability Matched Matched IS (C19-d3) IS_Choice->Matched Best Practice LC_Sep LC Separation (RPLC C18) Surrogate->LC_Sep Matched->LC_Sep RT_Diff RT Mismatch (ΔRT > 0.2 min) LC_Sep->RT_Diff Surrogate Path RT_Same Co-elution (ΔRT ≈ 0 min) LC_Sep->RT_Same Matched Path Matrix_Eff Matrix Suppression (Phospholipids) RT_Diff->Matrix_Eff Analyte & IS suppressed differently RT_Same->Matrix_Eff Analyte & IS suppressed equally Result_Bad Result: High Bias, Low Precision Matrix_Eff->Result_Bad Surrogate Path Result_Good Result: High Accuracy, Reproducible Matrix_Eff->Result_Good Matched Path

Figure 1: Decision Matrix illustrating the propagation of error when using surrogate internal standards versus the self-correcting mechanism of matched C19-d3.

Validated Experimental Protocol

To achieve the <5% CV cited above, laboratories must adhere to a standardized SOP. This protocol is based on CLSI C62-A guidelines [1] and optimized for long-chain hydrophobicity.

Reagents & Standards
  • Primary Standard: Nonadecanoyl-L-carnitine-d3 (C19-d3).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).[1]

  • Matrix: Human Plasma (Lithium Heparin).

Extraction Workflow (Protein Precipitation)

Causality: Long-chain acylcarnitines stick to plasticware. We use glass inserts and specific solvent ratios to maximize recovery.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of C19-d3 Working Solution (1 µM in MeOH).

    • Critical Step: Vortex immediately for 10s. The IS must equilibrate with the plasma proteins before precipitation to track extraction efficiency accurately.

  • Precipitation: Add 300 µL of ice-cold ACN containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 mins; Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer 200 µL of supernatant to a glass HPLC vial insert.

    • Note: Avoid polypropylene vials for C19; hydrophobic loss can exceed 15%.[1]

LC-MS/MS Parameters[1][2][3]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN/IPA (90:10) + 0.1% FA.

    • Why IPA? Isopropanol helps solubilize and elute long-chain species (C18-C20) that often carry over in pure ACN.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5% -> 98% B[1]

    • 8-10 min: 98% B (Wash)[1]

    • 10.1 min: 5% B (Re-equilibrate)

MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
C19-L-Carnitine 428.485.13528
C19-L-Carnitine-d3 431.485.13528

Self-Validating System Check

To ensure your laboratory is generating reproducible data, implement this System Suitability Test (SST) before every batch:

  • IS Area Stability: The peak area of C19-d3 in all samples should be within ±15% of the mean area in the calibration standards.

    • Failure Mode: If IS area drops >20% in patient samples, it indicates severe matrix suppression (phospholipids) at the C19 retention time.

  • Retention Time Lock: The RT of C19-d3 must not drift >0.05 min. Drifts indicate column fouling, which disproportionately affects long-chain quantification.

Visualizing the Workflow

Workflow Sample Plasma Sample Spike Spike C19-d3 (Equilibration) Sample->Spike 10s Vortex Extract Protein Ppt (ACN/IPA) Spike->Extract Critical Step Inject LC-MS/MS Injection Extract->Inject Supernatant Data Ratio Calculation (Analyte/IS) Inject->Data MRM

Figure 2: Optimized workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2016).[1] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI. Available at: [Link]

  • Matern, D., et al. (2010).[1][2] Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. Metabolomics. Available at: [Link]

  • American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. Genetics in Medicine. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Nonadecanoyl-L-carnitine-d3 (chloride)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Nonadecanoyl-L-carnitine-d3 (chloride). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Understanding the Compound: Hazard Identification and Risk Assessment

L-carnitine and its derivatives are generally considered to have low toxicity. However, like any chemical powder, they can cause irritation upon contact with the skin, eyes, or respiratory tract.[2][3][4] The primary risks associated with handling Nonadecanoyl-L-carnitine-d3 (chloride) in a powdered form are:

  • Inhalation: Dust particles can be inhaled, potentially causing respiratory irritation.[4]

  • Dermal Contact: The powder may cause skin irritation upon direct contact.[2][4]

  • Eye Contact: Direct contact with the eyes can cause serious irritation.[2][4]

  • Ingestion: Accidental ingestion may cause gastrointestinal discomfort.

A thorough risk assessment should be conducted before handling this compound, considering the quantity being used and the specific laboratory procedures involved.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of Personal Protective Equipment (PPE) as a primary means of protection against chemical exposure in a laboratory setting.[6][7][8] The minimum required PPE for handling Nonadecanoyl-L-carnitine-d3 (chloride) includes:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[9] For procedures with a higher risk of splashing, such as when dissolving the compound, chemical splash goggles should be worn.[9][10] A face shield, worn in addition to safety glasses or goggles, is recommended when handling larger quantities.[9][10]Protects the eyes from airborne powder and potential splashes of solutions containing the compound.
Hand Protection Nitrile gloves are a suitable choice for handling this compound.[10][11] It is crucial to inspect gloves for any signs of damage before use and to wash hands thoroughly after removing them.Prevents direct skin contact with the chemical, minimizing the risk of irritation.
Body Protection A standard laboratory coat should be worn at all times.[9][10] Ensure the lab coat is fully buttoned.Protects personal clothing and underlying skin from accidental spills.
Respiratory Protection For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a potential for generating significant amounts of dust, a NIOSH-approved N95 respirator or higher should be used.[6][10]Minimizes the inhalation of airborne particles, protecting the respiratory system from irritation.

Always ensure that PPE is properly fitted and maintained. Contaminated PPE should be removed and disposed of according to your institution's guidelines.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.[7] When handling Nonadecanoyl-L-carnitine-d3 (chloride) powder, the following engineering controls should be in place:

  • Chemical Fume Hood: All weighing and initial dissolution of the powder should be performed in a certified chemical fume hood.[6] This will contain any dust generated and prevent it from entering the general laboratory environment.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2][6] In the event of accidental exposure, immediate flushing is critical.

Safe Handling and Operational Procedures

Adhering to a standardized workflow is crucial for minimizing risk and ensuring the integrity of your experiments.

Workflow for Handling Nonadecanoyl-L-carnitine-d3 (chloride)

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound In fume hood Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound In fume hood Store Solution Store Solution Dissolve Compound->Store Solution Tightly sealed vial Clean Workspace Clean Workspace Store Solution->Clean Workspace After use Doff PPE Doff PPE Clean Workspace->Doff PPE Properly Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Follow guidelines

Caption: A procedural workflow for the safe handling of Nonadecanoyl-L-carnitine-d3 (chloride).

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace by ensuring the chemical fume hood is functioning correctly and the area is clean and uncluttered.[5]

    • Have all necessary equipment (spatula, weigh boat, solvent, vortex mixer, etc.) readily available.

  • Weighing the Compound:

    • Perform all weighing operations inside a chemical fume hood to contain any dust.

    • Use a microbalance for accurate measurement of small quantities.

    • Handle the powder gently to minimize the generation of airborne dust.

  • Dissolving the Compound:

    • Add the appropriate solvent to the vial containing the weighed compound. Nonadecanoyl-L-carnitine-d3 (chloride) is soluble in solvents such as DMF, DMSO, and ethanol.[1]

    • Cap the vial securely before mixing. A vortex mixer can be used to aid dissolution.

    • If heating is required, use a water bath or heating block with appropriate temperature control. Avoid open flames.

  • Storage:

    • Store the solid compound at -20°C for long-term stability.[12]

    • Solutions can be stored at -20°C for short periods. For long-term storage of solutions, it is recommended to aliquot and store at -80°C.

    • All containers must be clearly labeled with the compound name, concentration, solvent, and date of preparation.[5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Minor Spill (Powder):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed bag for disposal as chemical waste.

    • Clean the spill area with soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

    • Remove any contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2]

    • Seek immediate medical attention.

  • Inhalation:

    • Move to fresh air immediately.[2]

    • Seek medical attention if you feel unwell.

Disposal Plan

All waste generated from handling Nonadecanoyl-L-carnitine-d3 (chloride), including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Safety Data Sheet L-Carnitine. (2022, June 16). Redox. Retrieved from [Link]

  • L-Carnitine Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved from [Link]

  • Safety Data Sheet: L-(-)-Carnitine, 98.5%. (2019, April 9). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Irvine. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • GUIDELINES FOR Safe Handling of Powders and Bulk Solids. (n.d.). UreaKnowHow. Retrieved from [Link]

  • Nonadecanoyl-L-carnitine-d3 (chloride) from Cayman Chemical. (n.d.). Biocompare. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.